Varlitinib Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPQMGDXOHVLK-FFXKMJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-86-8 | |
| Record name | Varlitinib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VARLITINIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Varlitinib Tosylate: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent and reversible, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1] This technical guide provides an in-depth overview of the mechanism of action of Varlitinib tosylate, focusing on its molecular targets, downstream signaling effects, and preclinical and clinical implications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Pan-HER Inhibition
Varlitinib is classified as a pan-HER inhibitor, demonstrating potent activity against multiple members of the HER family. Specifically, it targets and reversibly binds to the intracellular tyrosine kinase domains of HER1 (EGFR), HER2, and HER4.[2] This binding action competitively inhibits the adenosine triphosphate (ATP) binding site, which is crucial for the receptor's kinase activity.[3][4] By blocking ATP binding, Varlitinib effectively prevents the autophosphorylation and subsequent activation of these receptors.[1][5]
The inhibitory activity of Varlitinib is potent, with low nanomolar half-maximal inhibitory concentrations (IC50) against its primary targets. Although HER3 possesses deficient tyrosine kinase activity, Varlitinib indirectly inhibits its signaling by preventing its transphosphorylation through heterodimerization with EGFR or HER2.[6] This comprehensive inhibition of the HER family distinguishes Varlitinib from more selective HER inhibitors.
Quantitative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of Varlitinib against key HER family kinases.
| Target | IC50 Value (nM) |
| HER1 (EGFR) | 7 |
| HER2 | 2 |
| HER4 | 4 |
| Data sourced from multiple preclinical studies. |
Downstream Signaling Pathway Modulation
The activation of HER family receptors triggers a cascade of intracellular signaling pathways that are fundamental to cell proliferation, survival, differentiation, and migration. Varlitinib's inhibition of HER kinases leads to the significant downregulation of these critical downstream pathways. The two primary signaling axes affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[6]
Upon treatment with Varlitinib, a marked reduction in the phosphorylation of key proteins within these pathways has been observed. This includes the strong inhibition of phosphorylated HER1, HER2, and HER3, as well as downstream effectors such as RAS, RAF, MEK, MAPK, p70S6K, S6 ribosomal protein, and 4EBP1.[7][6]
References
- 1. medkoo.com [medkoo.com]
- 2. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Varlitinib Tosylate: A Technical Guide to its Pan-HER Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pan-HER inhibitor activity of Varlitinib Tosylate (also known as ASLAN001 and ARRY-334543). Varlitinib is a potent, oral, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2][3] This document details its mechanism of action, inhibitory activity, and the preclinical evidence supporting its therapeutic potential in oncology.
Core Mechanism of Action
Varlitinib functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR, HER2, and HER4.[4] By binding to the ATP pocket, it prevents receptor phosphorylation and activation, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[5][6][7] The inhibition of these key HER family members suggests that Varlitinib may offer broader efficacy than agents targeting a single HER receptor by overcoming potential resistance mechanisms mediated by receptor crosstalk.[6][7]
Quantitative Inhibitor Activity
Varlitinib demonstrates potent inhibitory activity against key members of the HER family in both enzymatic and cell-based assays.
Table 1: Varlitinib Enzymatic Inhibitory Activity
| Target | IC50 (nM) |
| EGFR (HER1) | 7[8][9][10] |
| HER2 | 2[8][9][10] |
| HER4 | 4[8][9][10] |
Table 2: Varlitinib Cellular Inhibitory Activity
| Cell Line | Cancer Type | IC50 (nM) |
| A431 (EGFR overexpressing) | Epidermoid Carcinoma | 36 |
| BT-474 (HER2 overexpressing) | Breast Cancer | 43 |
| N87 (HER2 overexpressing) | Gastric Carcinoma | 60[11] |
Downstream Signaling Pathway Inhibition
Varlitinib effectively suppresses the phosphorylation of its primary targets, EGFR and HER2, leading to the downregulation of major downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[5] This inhibition ultimately results in reduced cell proliferation and induction of apoptosis. Preclinical studies have shown that Varlitinib treatment leads to a significant reduction in the phosphorylation of EGFR, HER2, HER3, AKT, and ERK.[8][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Portico [access.portico.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]
- 6. Varlitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
Varlitinib Tosylate: A Pan-HER Tyrosine Kinase Inhibitor for Targeted Cancer Therapy
Boulder, CO & Singapore - Varlitinib (ASLAN001), a potent, orally bioavailable, and reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, has emerged as a significant agent in the landscape of targeted cancer therapy. Initially developed by Array BioPharma Inc. and later licensed to ASLAN Pharmaceuticals, Varlitinib selectively targets and inhibits EGFR (HER1), HER2, and HER4, key drivers in the proliferation and survival of various cancer types.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Varlitinib tosylate, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale: Targeting the HER Pathway
The HER family of receptor tyrosine kinases plays a crucial role in cell signaling pathways that govern cell growth, differentiation, and survival.[3][4] Dysregulation of these pathways, often through overexpression or mutation of HER receptors, is a well-established oncogenic driver in numerous cancers, including breast, gastric, lung, and biliary tract cancers.[1][5] Varlitinib was designed to be a pan-HER inhibitor, concurrently targeting multiple members of this family. This approach is based on the rationale that dual or multiple targeting can lead to a more comprehensive blockade of oncogenic signaling, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1]
Chemical Synthesis of this compound
The synthesis of Varlitinib, chemically known as (R)-N4-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-N6-(4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, involves a multi-step process culminating in the formation of the tosylate salt for improved pharmaceutical properties. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic strategy for analogous 4-anilinoquinazolines provides a framework for its preparation.
A plausible synthetic route involves the initial construction of the quinazoline core, followed by sequential substitution at the C4 and C6 positions. A key step is the N-arylation of a 4-chloroquinazoline intermediate with the appropriately substituted aniline.[6][7] The synthesis of related N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine from 4-chloro-7-fluoro-6-nitro-quinazoline involves substitution with phenylamine, nucleophilic substitution, and a reduction reaction.[8] The final step in preparing the clinical candidate is the formation of the ditosylate salt.
Logical Flow of Varlitinib Synthesis
Caption: A logical workflow illustrating the key stages in the synthesis of this compound.
Mechanism of Action and In Vitro Efficacy
Varlitinib functions as an ATP-competitive inhibitor of the EGFR, HER2, and HER4 kinase domains. By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[9]
Quantitative In Vitro Data
The inhibitory activity of Varlitinib has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potent and selective activity against the target kinases.
| Target | IC50 (nM) |
| EGFR (HER1) | 7 |
| HER2 | 2 |
| HER4 | 4 |
| Data sourced from MedChemExpress and TargetMol.[10][11][12] |
In cell-based assays, Varlitinib potently inhibits the proliferation of cancer cell lines that overexpress HER family receptors. For instance, in A431 (EGFR overexpressing) and BT-474 (HER2 overexpressing) cell lines, Varlitinib effectively inhibits substrate phosphorylation.[10][11]
| Cell Line | Target Overexpression | Endpoint |
| A431 | EGFR | Inhibition of Substrate Phosphorylation |
| BT-474 | HER2 | Inhibition of Substrate Phosphorylation |
| Data sourced from MedChemExpress.[10] |
Experimental Protocols
Pan-HER Enzymatic Kinase Inhibition Assay (Illustrative Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of Varlitinib against EGFR, HER2, and HER4 kinases.
Objective: To determine the IC50 value of Varlitinib for EGFR, HER2, and HER4.
Materials:
-
Recombinant human EGFR, HER2, and HER4 kinase domains
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP, [γ-³²P]ATP
-
Varlitinib stock solution (in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Varlitinib in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the respective kinase (EGFR, HER2, or HER4), and the Varlitinib dilution (or DMSO for control).
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³²P]ATP, and the poly(Glu, Tyr) substrate.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each Varlitinib concentration relative to the control and determine the IC50 value using appropriate software.
Experimental Workflow for Kinase Inhibition Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Array BioPharma, Inc. Initiates Phase I Clinical Trial For Targeted Anticancer Drug ARRY-334543 - BioSpace [biospace.com]
- 3. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Varlitinib | HER | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Varlitinib Tosylate: A Technical Guide to its Inhibition of the RAS/RAF/MEK/MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3][4] By inhibiting these receptor tyrosine kinases, Varlitinib effectively blocks downstream signaling cascades, including the critical RAS/RAF/MEK/MAPK pathway, which is frequently dysregulated in various cancers.[5][6] This technical guide provides an in-depth overview of Varlitinib's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
Introduction to Varlitinib and the RAS/RAF/MEK/MAPK Pathway
Varlitinib is a selective inhibitor of the ErbB family of receptors, demonstrating low nanomolar potency against EGFR, HER2, and HER4.[1][3] The overexpression and/or mutation of these receptors are implicated in the pathogenesis of numerous cancers, including breast, gastric, and biliary tract cancers.[2][5] Varlitinib's therapeutic potential lies in its ability to concurrently inhibit multiple HER receptors, potentially offering greater efficacy than agents targeting a single receptor.[6][7]
The RAS/RAF/MEK/MAPK pathway is a crucial intracellular signaling cascade that regulates cell proliferation, differentiation, survival, and apoptosis.[8][9][10] Aberrant activation of this pathway, often driven by mutations in RAS or BRAF genes or upstream receptor tyrosine kinase activation (e.g., EGFR, HER2), is a hallmark of many cancers.[8][10] Varlitinib's inhibition of HER family receptors prevents their dimerization and subsequent autophosphorylation, thereby blocking the activation of downstream signaling molecules, including those in the RAS/RAF/MEK/MAPK cascade.[5][6]
Mechanism of Action: Varlitinib's Impact on the RAS/RAF/MEK/MAPK Pathway
Varlitinib exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, HER2, and HER4.[11] This reversible inhibition prevents the phosphorylation and activation of these receptors, leading to the downregulation of downstream signaling.
The binding of a ligand (e.g., EGF) to EGFR or the homodimerization/heterodimerization of HER2 leads to the recruitment of adaptor proteins like Grb2 and SOS, which in turn activate RAS by promoting the exchange of GDP for GTP. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate the final effectors of the cascade, ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression and survival.
Varlitinib's inhibition of EGFR and HER2 directly prevents the initial activation of this cascade. Preclinical studies have demonstrated that Varlitinib treatment leads to a significant reduction in the phosphorylation of MEK and ERK in cancer cells.[12]
Quantitative Data Summary
In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| EGFR (HER1) | Kinase Assay | 7 | [3][4][13] |
| HER2 | Kinase Assay | 2 | [3][4][13] |
| HER4 | Kinase Assay | 4 | [3][13] |
| A431 (EGFR overexpressing) | Cell Proliferation | 36 | [4][14] |
| BT-474 (HER2 overexpressing) | Cell Proliferation | 43 | [4][14] |
| KKU-214 (Cholangiocarcinoma) | Cell Proliferation | 4830 | [7] |
| KKU-213 (Cholangiocarcinoma) | Cell Proliferation | 5100 | [7] |
| KKU-156 (Cholangiocarcinoma) | Cell Proliferation | 4500 | [7] |
| KKU-100 (Cholangiocarcinoma) | Cell Proliferation | 7680 | [7] |
In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Xenograft Model | Varlitinib Dose | Tumor Growth Inhibition/Regression | Reference |
| Epidermoid Carcinoma | A431 | 25, 50, 100 mg/kg (orally, twice daily) | Significant dose-related inhibition | [3] |
| Breast Cancer | MDA-MB-453 | Not specified | Significant dose-dependent inhibition | [14] |
| Breast Cancer | BT-474 | 100 mg/kg/day | 69% inhibition | [14] |
| Breast Cancer | BT-474 | 200 mg/kg/day | 98% inhibition with significant regressions | [14] |
| Hepatocellular Carcinoma | Patient-Derived (HCC29-0909A) | 100 mg/kg (twice daily) | Complete tumor regression | [13] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Not specified | Significant suppression of tumor growth | [12] |
| Cholangiocarcinoma | CCA Xenograft | 50 mg/kg and 100 mg/kg | Significant inhibition of tumor growth | [7] |
Detailed Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is a generalized procedure for detecting the phosphorylation status of ERK in cancer cells treated with Varlitinib.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemical analysis of phosphorylated epidermal growth factor receptor might provide a surrogate marker of EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Varlitinib Tosylate: A Reversible Pan-HER Tyrosine Kinase Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1] It selectively targets EGFR (HER1), HER2, and HER4 at low nanomolar concentrations, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.[2][3] This technical guide provides a comprehensive overview of Varlitinib Tosylate, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction
The HER family of receptor tyrosine kinases, comprising EGFR (HER1), HER2, HER3, and HER4, plays a pivotal role in regulating cell growth, differentiation, and survival.[4] Dysregulation of this signaling network, often through overexpression or activating mutations, is a key driver in the pathogenesis of various solid tumors, including breast, gastric, biliary tract, and non-small cell lung cancers.[4][5] this compound is a pan-HER inhibitor that competitively binds to the ATP-binding site of the kinase domain of EGFR, HER2, and HER4, thereby blocking their activation and subsequent signal transduction.[6][7] Its ability to target multiple HER receptors simultaneously offers a potential therapeutic advantage over agents that inhibit a single receptor.[6]
Mechanism of Action
Varlitinib is a reversible, ATP-competitive inhibitor of EGFR, HER2, and HER4.[4] Upon binding of a ligand, such as epidermal growth factor (EGF), to EGFR, the receptor undergoes a conformational change, leading to homo- or heterodimerization with other HER family members, most notably HER2.[8][9] This dimerization activates the intracellular tyrosine kinase domain, resulting in autophosphorylation and the initiation of downstream signaling cascades. The two primary pathways activated are the RAS/RAF/MEK/MAPK pathway, which primarily regulates gene expression and cell proliferation, and the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation.[7][8]
Varlitinib effectively blocks the initial phosphorylation event, thereby inhibiting the activation of both the MAPK and PI3K/AKT pathways.[2][10] This leads to a reduction in cell proliferation, an increase in apoptosis (programmed cell death), and ultimately, the inhibition of tumor growth.[2][10]
Caption: Varlitinib inhibits EGFR/HER2 signaling pathways.
Quantitative Data
In Vitro Potency
Varlitinib demonstrates potent inhibition of HER family kinases at the nanomolar level. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Reference(s) |
| EGFR (HER1) | 7 | [2][3][10][11] |
| HER2 | 2 | [2][3][10][11] |
| HER4 | 4 | [2][3][10][11] |
Cellular Activity
In cell-based assays, Varlitinib effectively inhibits the proliferation of cancer cell lines that overexpress HER family receptors.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A431 | Epidermoid Carcinoma (EGFR overexpression) | Not specified, potent inhibition | [2] |
| BT474 | Breast Cancer (HER2 overexpression) | Not specified, potent inhibition | [2] |
| HCC1937 | Breast Cancer | 20 | [2] |
| HCC70 | Breast Cancer | 10 | [2] |
Clinical Efficacy
Varlitinib has been evaluated in several clinical trials across various cancer types. The following table summarizes key efficacy data from a Phase II study (TreeTopp: NCT03093870) in second-line advanced biliary tract cancer.[12]
| Endpoint | Varlitinib + Capecitabine (n=64) | Placebo + Capecitabine (n=63) | P-value | Reference(s) |
| Objective Response Rate (ORR) | 9.4% | 4.8% | 0.42 | [1][13] |
| Median Progression-Free Survival (PFS) | 2.83 months | 2.79 months | 0.63 | [1][13] |
| Median Overall Survival (OS) | 7.8 months | 7.5 months | 0.66 | [1][13] |
While the TreeTopp study did not meet its primary endpoints in the overall population, subgroup analyses suggested potential benefits in certain patient populations.[1][13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro inhibitory activity of Varlitinib against a specific tyrosine kinase, such as HER2.
Materials:
-
Recombinant HER2 kinase
-
Substrate peptide
-
ATP
-
Varlitinib (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Varlitinib in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the Varlitinib dilution or vehicle control.
-
Add 2 µl of recombinant HER2 kinase diluted in Kinase Buffer.
-
Add 2 µl of a mix of the substrate peptide and ATP in Kinase Buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each Varlitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess the effect of Varlitinib on the phosphorylation of EGFR and HER2 in a relevant cancer cell line (e.g., A431 or BT474).
Materials:
-
Cancer cell line (e.g., A431)
-
Cell culture medium and supplements
-
Varlitinib
-
EGF (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of Varlitinib for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total EGFR/HER2 and a loading control (e.g., actin) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
This protocol details a method to measure the effect of Varlitinib on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Varlitinib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Varlitinib in triplicate. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Summary and Future Directions
This compound is a potent, reversible, pan-HER inhibitor with demonstrated preclinical activity and a manageable safety profile in clinical trials.[4][14] While it has shown promise in various solid tumors, further investigation is needed to identify patient populations most likely to benefit from this targeted therapy. The use of biomarkers to predict response will be crucial for its future development. The experimental protocols provided in this guide offer a framework for the continued preclinical and clinical evaluation of Varlitinib and other novel tyrosine kinase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. pnas.org [pnas.org]
- 6. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtweet.com [researchtweet.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. HER2 Stabilizes EGFR and Itself by Altering Autophosphorylation Patterns in a Manner That Overcomes Regulatory Mechanisms and Promotes Proliferative and Transformation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Varlitinib Tosylate: A Pan-HER Inhibitor Demonstrating Antitumor Activity in Breast Cancer Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Varlitinib (formerly known as ASLAN001) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] Specifically, it targets HER1 (EGFR), HER2, and HER4.[1][3] Overexpression or mutation of these receptors is a key driver in the proliferation and survival of various cancer cells, including a significant portion of breast cancers.[1][4] Varlitinib's mechanism of concurrently inhibiting multiple HER receptors provides a comprehensive blockade of downstream signaling pathways, positioning it as a promising therapeutic agent in breast cancer treatment.[3][4] This guide provides a detailed overview of the preclinical and clinical evidence supporting the antitumor activity of Varlitinib Tosylate in breast cancer models, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.
Mechanism of Action
Varlitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of HER1, HER2, and HER4, preventing their phosphorylation and subsequent activation.[4] This inhibition blocks the initiation of downstream signaling cascades critical for cancer cell growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[2][4] Although HER3 possesses defective kinase activity, it is a crucial signaling partner for other HER family members. By inhibiting the kinase activity of EGFR and HER2, Varlitinib also indirectly prevents the trans-phosphorylation and activation of HER3 upon heterodimerization.[2] The ultimate effect of this pan-HER blockade is the inhibition of cell proliferation and the induction of programmed cell death (apoptosis) in tumor cells.[4][5]
Caption: Varlitinib's mechanism of action on the HER signaling pathway.
Preclinical Antitumor Activity: In Vitro Studies
Varlitinib has demonstrated potent inhibitory effects across various breast cancer cell lines, particularly those with HER2 amplification and in Triple-Negative Breast Cancer (TNBC) models expressing EGFR.
Quantitative Data: In Vitro Efficacy
| Parameter | Target/Cell Line | Result | Citation |
| IC₅₀ | HER1 (EGFR) | 7 nM | [6][7] |
| HER2 | 2 nM | [6][7] | |
| HER4 | 4 nM | [6][7] | |
| Cell Viability | MDA-MB-468 (TNBC) | Significant Inhibition | [8] |
| MDA-MB-231 (TNBC) | Resistant | [2][8] | |
| Apoptosis | MDA-MB-453, MDA-MB-468 (TNBC) | Significantly Induced | [2] |
| Target Inhibition | SK-BR-3 (HER2+) | Reduction of pHER2 | [2] |
| MDA-MB-468 (TNBC) | Reduction of pEGFR, pHER3, pHER4 | [2] | |
| MDA-MB-468 (TNBC) | Decreased p-MEK and p-ERK | [8] |
Experimental Protocols: In Vitro Assays
-
Cell Viability Assay (MTT Assay): Breast cancer cell lines, such as MDA-MB-468 and MDA-MB-231, were seeded in 96-well plates.[8] After cell attachment, they were treated with various concentrations of Varlitinib for 72 hours.[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured using a microplate reader to determine cell viability and calculate IC₅₀ values.[8]
-
Apoptosis Analysis (Flow Cytometry & Western Blot): To quantify apoptosis, cells treated with Varlitinib were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[8] For a molecular confirmation of apoptosis, whole-cell lysates were collected from treated and untreated cells. These lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against cleaved Poly (ADP-ribose) polymerase (PARP), a key apoptosis marker, followed by a secondary antibody and chemiluminescent detection.[2][8]
-
Western Blot for Signaling Pathway Analysis: To assess the impact on signaling pathways, breast cancer cells were treated with Varlitinib for a specified period. Whole-cell extracts were then analyzed by Western blot using antibodies against total and phosphorylated forms of HER family receptors (EGFR, HER2, HER3, HER4) and downstream effectors like AKT, MEK, and ERK.[2][8] β-actin was typically used as a loading control.[2]
Caption: A typical experimental workflow for in vitro analysis.
Preclinical Antitumor Activity: In Vivo Studies
The antitumor effects of Varlitinib have been validated in xenograft models of human breast cancer, demonstrating significant tumor growth inhibition.
Quantitative Data: In Vivo Efficacy
| Model | Treatment | Result | Citation |
| MDA-MB-468 (TNBC) Xenograft | Varlitinib 100 mg/kg BID | Significant tumor growth suppression | [9] |
| Reduced tumor weight | [9] | ||
| Reduced pEGFR and pERK in tumors | [2] | ||
| Increased M30 staining (apoptosis) | [2] | ||
| A431 (Epidermoid) Xenograft | Varlitinib 100 mg/kg BID | Complete tumor regression | [6][7] |
Experimental Protocol: Xenograft Mouse Model
-
Animal Model and Tumor Implantation: Immunocompromised mice (e.g., nude mice) were used. Human breast cancer cells, such as MDA-MB-468, were harvested and subcutaneously injected into the flank of each mouse.[9] Tumors were allowed to grow to a palpable size.
-
Drug Administration and Monitoring: Once tumors reached a predetermined volume, mice were randomized into treatment and vehicle control groups. Varlitinib was administered orally, typically twice daily (BID), at specified doses (e.g., 100 mg/kg).[9] Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated. Mouse body weight was also monitored as an indicator of toxicity.[9]
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised and weighed.[9] A portion of the tumor tissue was flash-frozen for Western blot analysis to assess the phosphorylation status of target proteins (e.g., pEGFR, pERK) and apoptosis markers (e.g., cleaved PARP).[2] Another portion was fixed in formalin and embedded in paraffin for immunohistochemical (IHC) staining to examine protein expression and localization within the tumor microenvironment.[2][9]
Caption: Experimental workflow for a xenograft mouse model study.
Clinical Activity in Breast Cancer
Varlitinib has been evaluated in clinical trials, showing encouraging antitumor activity, particularly in heavily pretreated patients with HER2-positive metastatic breast cancer.
Quantitative Data: Clinical Trials
| Trial Identifier | Patient Population | Combination Therapy | Key Outcomes | Citation |
| NCT02396108 (Phase Ib) | Advanced Solid Tumors (incl. 20 HER2+ mBC) | Paclitaxel ± Trastuzumab | HER2+ mBC Cohort: - Clinical Benefit Rate: 81.3%- Partial Response Rate: 56.3% | [1] |
| Recommended Phase II Dose (with Paclitaxel): 300 mg BID, intermittently (4 days on, 3 days off) | [1] | |||
| NCT02338245 (Phase 2) | HER2+ Metastatic Breast Cancer | Capecitabine | Signs of clinical activity reported | [2][10] |
Summary of Clinical Findings
In a Phase Ib dose-escalation study (NCT02396108), Varlitinib was combined with chemotherapy in patients with advanced solid tumors, including a significant cohort of heavily pretreated HER2-positive metastatic breast cancer patients.[1] The combination of Varlitinib with paclitaxel was found to be active and tolerable, with a recommended Phase II dose of 300 mg twice daily on an intermittent schedule.[1] The addition of subcutaneous trastuzumab to this regimen was deemed safe.[1] The promising clinical benefit and partial response rates in this difficult-to-treat population underscore the potential of Varlitinib in the clinical setting.[1]
Conclusion
This compound demonstrates significant antitumor activity in a range of breast cancer models. Its pan-HER inhibitory mechanism effectively blocks key signaling pathways, leading to reduced cell proliferation and increased apoptosis in both in vitro and in vivo settings. Preclinical data show potent, low-nanomolar inhibition of HER kinases and robust tumor regression in xenograft models. Furthermore, early-phase clinical trials have yielded encouraging results in patients with HER2-positive metastatic breast cancer, establishing a manageable safety profile and demonstrating notable clinical benefit. These findings warrant further investigation of Varlitinib as a targeted therapy for HER-driven breast cancers.
References
- 1. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
Varlitinib Tosylate in Biliary Tract Cancer: A Technical Overview
Varlitinib (ASLAN001) is an orally administered, potent, and reversible small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2] The overexpression and/or aberrant activation of the HER family of receptor tyrosine kinases have been implicated in the pathogenesis of various cancers, including biliary tract cancer (BTC).[3] In BTC, overexpression rates for HER2 and HER3 have been reported at 26.5% and 27.9%, respectively, with amplification rates of 30.1% and 26.5%.[3] This provides a strong rationale for investigating pan-HER inhibitors like Varlitinib as a therapeutic strategy for this aggressive malignancy. Varlitinib has been granted orphan drug designation for cholangiocarcinoma, a subtype of BTC, by the U.S. Food and Drug Administration (FDA) and for biliary tract cancer by South Korea's Ministry of Food and Drug Safety.[1][4][5]
Mechanism of Action
Varlitinib functions as an adenosine triphosphate (ATP) competitive inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.[6] It exhibits potent inhibitory activity with low nanomolar IC50 values of 7 nM for EGFR, 2 nM for HER2, and 4 nM for HER4.[7][8][9] By binding to the intracellular kinase domains of these receptors, Varlitinib blocks their phosphorylation and subsequent activation.[2] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, differentiation, and migration, such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[7][9][10] Furthermore, by potently antagonizing EGFR, HER2, and HER4, Varlitinib can also effectively inhibit heterodimerization with HER3, which lacks a kinase domain but plays a significant role in signaling.[3]
Preclinical Research
Preclinical studies have demonstrated the anti-tumor activity of Varlitinib in both in vitro and in vivo models of cholangiocarcinoma (CCA), a subtype of BTC.
In Vitro Studies
In studies using CCA cell lines, Varlitinib was shown to inhibit cell proliferation and enhance apoptosis.[3][11] The cytotoxic activity of Varlitinib was determined across several CCA cell lines (KKU-214, KKU-213, KKU-156, and KKU-100), with results indicating that Varlitinib can suppress CCA cell growth in the micromolar range.[11][12] Notably, elevated expression of EGFR and HER2 was observed in the KKU-214 and KKU-100 cell lines.[11] Interestingly, the non-malignant cholangiocyte cell line MMNK-1 showed a higher IC50 value, suggesting lower toxicity to non-cancerous cells.[12] Furthermore, preclinical research has indicated a synergistic anti-tumor effect when Varlitinib is combined with PI3K inhibition.[3][11]
Table 1: In Vitro Cytotoxicity of Varlitinib in Cholangiocarcinoma Cell Lines
| Cell Line | Key Characteristics | Varlitinib IC50 (µM) |
|---|---|---|
| KKU-214 | High EGFR/HER2 Expression | Similar range to KKU-213/156 |
| KKU-213 | - | Similar range to KKU-214/156 |
| KKU-156 | - | Similar range to KKU-214/213 |
| KKU-100 | High EGFR/HER2, KRAS G12D Mutation | Higher IC50 (poor response) |
| MMNK-1 | Non-malignant cholangiocyte | Higher IC50 than CCA cells |
Source:[12]
In Vivo Studies
In a CCA xenograft model, Varlitinib effectively suppressed tumor growth.[3] Similarly, in patient-derived xenograft (PDX) models of hepatocellular carcinoma with co-expression of HER1, HER2, and HER3, Varlitinib treatment potently inhibited tumor growth, with complete tumor regression observed at a dose of 100 mg/kg twice daily.[9] Western blot analysis of tumor lysates from these models confirmed that Varlitinib strongly inhibited the phosphorylation of HER1-3 and key components of the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[9]
Experimental Protocols: Preclinical Studies
-
In Vitro Cytotoxicity Assay:
-
CCA cell lines (e.g., KKU-214, KKU-100) and a non-malignant cholangiocyte line (MMNK-1) are cultured in appropriate media.[12]
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Varlitinib is added at various concentrations, and cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using an MTT or similar colorimetric assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[12]
-
-
In Vivo Xenograft Model:
-
CCA cells are injected subcutaneously into immunocompromised mice (e.g., SCID mice).[9]
-
Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).[9]
-
Mice are randomized into treatment (Varlitinib, orally, twice daily) and control (vehicle) groups.[7]
-
Tumor volume is measured bi-dimensionally twice a week.[9]
-
At the end of the study, tumors are excised for further analysis (e.g., Western blotting) to assess target engagement and downstream pathway inhibition.[9]
-
Clinical Research in Biliary Tract Cancer
Varlitinib has been evaluated in several clinical trials for BTC, both as a first-line and second-line therapy, primarily in combination with standard chemotherapy regimens.
First-Line Treatment
A multicenter, Phase 1B/2 study investigated the safety and efficacy of Varlitinib combined with the standard first-line chemotherapy of gemcitabine and cisplatin for treatment-naïve patients with advanced BTC.[13][14] The combination was found to be well-tolerated and showed preliminary anti-tumor activity.[13][14]
Table 2: Efficacy of Varlitinib + Gemcitabine/Cisplatin in First-Line Advanced BTC (Phase 1B/2)
| Endpoint | Result |
|---|---|
| Number of Patients | 23 |
| Objective Response Rate (ORR) | 35% |
| Disease Control Rate (DCR) | 87% |
| Median Progression-Free Survival (PFS) | 6.8 months |
| Median Duration of Objective Response | 4.0 months |
Source:[14]
-
Experimental Protocol (NCT02992340):
-
Design: Multicenter, open-label, Phase 1B/2 study.[14]
-
Population: Patients with advanced BTC who had not received prior systemic therapy.[13][14]
-
Intervention: In Phase 1B, a modified 3+3+3 dose-escalation design was used. Patients received oral Varlitinib twice daily (starting at 200 mg BID) plus intravenous gemcitabine/cisplatin on Days 1 and 8 of a 3-week cycle.[14]
-
Primary Objective: To determine the maximum tolerated dose (MTD) and safety profile of the combination.[14]
-
Secondary Objective: Preliminary efficacy (ORR, PFS).[13]
-
Second-Line Treatment: The TreeTopp Study
The TreeTopp study (NCT03093870) was a global, randomized, double-blind, placebo-controlled Phase II trial evaluating Varlitinib in combination with capecitabine for patients with advanced BTC who had progressed after first-line gemcitabine-based chemotherapy.[3][15] The study ultimately did not meet its co-primary endpoints of improving objective response rate or progression-free survival compared to capecitabine alone.[1][3][15]
Table 3: Efficacy Results of the TreeTopp Phase II Study (Second-Line)
| Endpoint | Varlitinib + Capecitabine (n=64) | Placebo + Capecitabine (n=63) | Hazard Ratio (95% CI) / P-value |
|---|---|---|---|
| Objective Response Rate (ORR) | 9.4% | 4.8% | OR 2.28; P=0.42 |
| Median Progression-Free Survival (PFS) | 2.83 months | 2.79 months | HR 0.90 (0.60-1.37); P=0.63 |
| Median Overall Survival (OS) | 7.8 months | 7.5 months | HR 1.11 (0.69-1.79); P=0.66 |
Despite the negative overall results, a pre-planned exploratory subgroup analysis suggested a potential PFS benefit for female patients and those with gallbladder cancer.[3][15]
Table 4: Subgroup Analysis of Progression-Free Survival in the TreeTopp Study
| Subgroup | Varlitinib + Capecitabine (Median PFS) | Placebo + Capecitabine (Median PFS) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Female Patients | 4.1 months | 2.8 months | 0.59 (0.28-1.23) |
| Gallbladder Cancer | 2.9 months | 1.6 months | 0.55 (0.26-1.19) |
-
Experimental Protocol (TreeTopp - NCT03093870):
-
Design: Global, double-blind, randomized, placebo-controlled Phase II study.[15][16]
-
Population: 127 patients with confirmed unresectable or metastatic BTC with disease progression after one prior line of gemcitabine-containing chemotherapy.[15]
-
Intervention: Patients were randomized to receive either oral Varlitinib (300 mg twice daily) or placebo, plus oral capecitabine (1000 mg/m² twice daily on days 1-14) in 21-day treatment cycles.[15]
-
Co-Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS) according to RECIST v1.1, assessed by Independent Central Review.[15]
-
Pooled Analysis of Phase I Studies
A pooled analysis of data from 43 BTC patients across three Phase I studies evaluated Varlitinib in combination with various platinum-based chemotherapy regimens (cisplatin + 5-FU/capecitabine; oxaliplatin + 5-FU/capecitabine; cisplatin + gemcitabine).[17] This analysis suggested a promising efficacy and safety profile.[17]
Table 5: Efficacy from Pooled Analysis of Three Phase I Studies
| Endpoint | Result (n=37 evaluable) |
|---|---|
| Partial Response Rate | 27.0% |
| Stable Disease Rate | 43.2% |
| Disease Control Rate (DCR) | 70.3% |
Source:[17]
Mechanisms of Resistance
The limited success of EGFR/HER targeted therapies in unselected BTC patient populations points to underlying resistance mechanisms.[3][18]
-
Downstream Mutations: The most frequent mechanism of primary resistance is the presence of mutations in genes downstream of EGFR, such as KRAS, which are common in CCA (22% to 42%).[18] A KRAS mutation can lead to persistent activation of the MAPK pathway, rendering upstream EGFR inhibition ineffective.[12][19] This was a potential explanation for the poor response of the KRAS-mutant KKU-100 cell line to Varlitinib.[12]
-
Compensatory Signaling: Cancer cells can overcome targeted inhibition by activating alternative signaling pathways. In breast cancer models, resistance to HER2 inhibitors has been linked to the activation of compensatory pathways through heterodimerization with other receptor tyrosine kinases, such as IGF-1R or MET.[12] Similar mechanisms may contribute to Varlitinib resistance in BTC.
Conclusion
Varlitinib Tosylate is a pan-HER inhibitor with a clear biological rationale for use in biliary tract cancer, supported by preclinical data demonstrating its ability to inhibit tumor growth.[3] However, clinical trial results have been mixed. While a Phase 1B/2 study in the first-line setting showed promising preliminary activity when combined with gemcitabine and cisplatin, the larger Phase II TreeTopp study failed to demonstrate a significant benefit in the second-line setting for the overall population.[14][15] The suggestive benefit in subgroups of female patients and those with gallbladder cancer warrants further investigation.[3][15] The development of resistance, potentially through downstream mutations like KRAS or compensatory signaling, remains a significant challenge for HER-targeted therapies in this disease.[18] Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from Varlitinib and exploring rational combination strategies to overcome resistance mechanisms.
References
- 1. ASLAN’s Varlitinib Fails Biliary Tract Cancer Trial - BioSpace [biospace.com]
- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Data Presented on ASLAN’s varlitinib at ESMO Show Promising Results in Heavily Pre-Treated BTC and CRC Patients | PM360 [pm360online.com]
- 5. Portico [access.portico.org]
- 6. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AB046. P-14. TREETOPP: a phase 2/3 study of varlitinib plus capecitabine versus placebo plus capecitabine as second-line treatment in patients with advanced or metastatic biliary tract cancers (BTCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling resistance mechanisms to EGFR inhibitors in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcome Drug Resistance in Cholangiocarcinoma: New Insight Into Mechanisms and Refining the Preclinical Experiment Models - PMC [pmc.ncbi.nlm.nih.gov]
Varlitinib Tosylate in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] Varlitinib (ASLAN001) is a potent, reversible, oral small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[2] Given that a subset of TNBC tumors exhibit aberrant EGFR signaling, Varlitinib has emerged as a promising therapeutic candidate for this hard-to-treat disease. This technical guide provides an in-depth overview of the preclinical investigation of Varlitinib Tosylate in TNBC, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and research workflows.
Data Presentation
In Vitro Efficacy of Varlitinib in TNBC Cell Lines
The cytotoxic activity of Varlitinib has been evaluated across various TNBC cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Subtype | IC50 (µM) of Varlitinib (72h treatment) | Notes |
| MDA-MB-468 | Basal-like | ~1-5 | Sensitive to Varlitinib. High EGFR expression. |
| MDA-MB-453 | Luminal AR | ~1-5 | Sensitive to Varlitinib. |
| MDA-MB-231 | Mesenchymal | >10 | Resistant to Varlitinib-induced apoptosis. Harbors a KRAS G13D mutation. |
| MCF 10A | Non-tumorigenic | >10 | Normal breast epithelial cell line, used as a control. |
Note: The exact IC50 values can vary between experiments. The values presented are approximations based on published data.
In Vivo Efficacy of Varlitinib in a TNBC Xenograft Model
Varlitinib has demonstrated significant anti-tumor activity in a preclinical xenograft model using the MDA-MB-468 TNBC cell line.
| Animal Model | Cell Line | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | MDA-MB-468 | 100 mg/kg, BID, oral | 21 days | Statistically Significant* | [3] |
While the exact percentage of tumor growth inhibition is not explicitly stated in the available literature, the study reported a statistically significant suppression of tumor growth in the Varlitinib-treated group compared to the vehicle control group. No significant effect on the body weight of the mice was observed.[3]
Signaling Pathways and Mechanism of Action
Varlitinib exerts its anti-cancer effects by inhibiting the phosphorylation of HER family receptors, which in turn downregulates downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary pathway implicated in Varlitinib's mechanism of action in sensitive TNBC cells is the RAS/RAF/MEK/ERK pathway.
In sensitive TNBC cells like MDA-MB-468, Varlitinib treatment leads to a decrease in the phosphorylation of MEK and ERK. However, in resistant cells such as MDA-MB-231, which harbor a KRAS mutation, this downstream signaling remains active, thus circumventing the inhibitory effects of Varlitinib at the receptor level.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Varlitinib on TNBC cell lines.
-
Cell Seeding: Plate TNBC cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis
This protocol is used to analyze the effect of Varlitinib on protein expression and phosphorylation in the HER signaling pathway.
-
Cell Lysis: Treat TNBC cells with Varlitinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of Varlitinib in a mouse model.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-468 cells into the flank of female athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (100 mg/kg) or a vehicle control orally, twice daily (BID).
-
Monitoring: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Visualization of Experimental Workflow
The following diagram illustrates a typical preclinical workflow for investigating Varlitinib in TNBC.
Resistance Mechanisms
A key challenge in targeted cancer therapy is the development of resistance. In the context of Varlitinib and TNBC, a primary mechanism of intrinsic resistance has been identified.
The TNBC cell line MDA-MB-231 harbors a G13D mutation in the KRAS gene. This mutation leads to the constitutive activation of the downstream RAS/RAF/MEK/ERK pathway, independent of upstream EGFR signaling. Consequently, even though Varlitinib effectively inhibits EGFR, the cancer cells continue to proliferate due to this bypass mechanism. This highlights the importance of molecular profiling of TNBC tumors to identify patients who are most likely to respond to Varlitinib therapy.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound is a promising therapeutic agent for a subset of triple-negative breast cancers, particularly those with high EGFR expression and a wild-type RAS pathway. Its ability to inhibit the HER/ERK signaling cascade translates to significant anti-tumor effects both in vitro and in vivo.
Future research should focus on:
-
Expanding the preclinical evaluation to a broader panel of TNBC cell lines and patient-derived xenograft (PDX) models to better understand the spectrum of sensitivity.
-
Investigating combination therapies, such as co-administering Varlitinib with MEK inhibitors, to overcome resistance in tumors with RAS mutations.
-
Conducting clinical trials specifically in a well-defined TNBC patient population, stratified by EGFR expression and RAS mutation status, to validate the preclinical findings and establish the clinical utility of Varlitinib in this challenging disease.
The development of targeted therapies like Varlitinib, guided by a deep understanding of the underlying molecular drivers of TNBC, holds the key to improving outcomes for patients with this aggressive form of breast cancer.
References
Varlitinib Tosylate: A Technical Guide on its Impact on Survivin and Caspase 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib tosylate (ASLAN001) is a potent, reversible, small-molecule pan-inhibitor of the human epidermal growth factor receptor (HER) family, targeting EGFR (HER1), HER2, and HER4.[1][2] Its mechanism of action involves the inhibition of receptor tyrosine kinase phosphorylation, which in turn modulates downstream signaling pathways crucial for cell proliferation, survival, and apoptosis.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on two key regulators of apoptosis: survivin, an inhibitor of apoptosis protein (IAP), and caspase 3, an executioner caspase.
Core Mechanism of Action
Varlitinib exerts its anti-tumor effects by disrupting the HER-mediated signaling cascades. By binding to the intracellular tyrosine kinase domain of EGFR, HER2, and HER4, varlitinib prevents their autophosphorylation and subsequent activation of downstream pathways, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4][5] The inhibition of these pathways ultimately leads to a reduction in cell proliferation and the induction of apoptosis.
Effect on Survivin Expression
Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in many cancers and is associated with resistance to apoptosis and poor prognosis.[6] Studies have shown that treatment with this compound leads to a significant reduction in the expression of survivin.[1] This downregulation of survivin is a critical step in promoting apoptosis, as it removes a key barrier to the activation of the caspase cascade. The inhibition of the PI3K/Akt and MAPK pathways by varlitinib is believed to be a primary mechanism leading to the transcriptional and post-transcriptional downregulation of survivin.[3][4][5][6]
Effect on Caspase 3 Activation
Caspase 3 is a key executioner caspase that, once activated, cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7] this compound treatment has been shown to lead to a concomitant increase in the cleavage of caspase 3, indicating its activation.[1] The reduction in survivin levels by varlitinib likely contributes to the activation of caspase 3, as survivin is known to directly or indirectly inhibit caspase activation.[6] The activation of caspase 3 is a definitive indicator of apoptosis induction by varlitinib.
Data Presentation
Table 1: Illustrative Effect of this compound on Survivin Protein Levels in Cancer Cells
| Varlitinib Concentration (µM) | Treatment Duration (hours) | Cell Line | Change in Survivin Protein Level (Relative to Control) |
| 0 (Control) | 48 | e.g., HER2+ Breast Cancer | 100% |
| 1 | 48 | e.g., HER2+ Breast Cancer | Decreased |
| 5 | 48 | e.g., HER2+ Breast Cancer | Significantly Decreased |
| 10 | 48 | e.g., HER2+ Breast Cancer | Substantially Decreased |
Table 2: Illustrative Effect of this compound on Caspase 3/7 Activity in Cancer Cells
| Varlitinib Concentration (µM) | Treatment Duration (hours) | Cell Line | Fold Increase in Caspase 3/7 Activity (Relative to Control) |
| 0 (Control) | 72 | e.g., Cholangiocarcinoma | 1.0 |
| 2.5 | 72 | e.g., Cholangiocarcinoma | > 1.0 |
| 5 | 72 | e.g., Cholangiocarcinoma | > 1.0 |
| 10 | 72 | e.g., Cholangiocarcinoma | Significant Increase |
Experimental Protocols
The following are detailed, generalized protocols for the key experiments cited in the analysis of varlitinib's effects on survivin and caspase 3.
Western Blotting for Survivin and Cleaved Caspase 3
This protocol outlines the steps for detecting changes in protein levels of survivin and cleaved caspase 3 in cancer cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HER2-positive breast cancer cell lines) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 48 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin and cleaved caspase 3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Caspase-Glo® 3/7 Assay for Caspase 3 Activity
This protocol describes a luminescent assay to quantify caspase 3 and 7 activities in varlitinib-treated cells.[8][9]
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 72 hours).[8] Include untreated cells as a negative control.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio with the cell culture medium volume.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This protocol details the method for quantifying apoptosis in varlitinib-treated cells using Annexin V and PI staining.[10][11]
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as described for Western blotting.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Use appropriate controls (unstained cells, single-stained cells) for setting compensation and gates.
-
Analyze the data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Mandatory Visualization
Signaling Pathway
Caption: Varlitinib inhibits HER2/EGFR, downregulating survivin and promoting caspase-3-mediated apoptosis.
Experimental Workflow
Caption: Workflow for assessing varlitinib's effects on survivin and caspase 3 in cancer cells.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin regulation by HER2 through NF-κB and c-myc in irradiated breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Apoptosis by HER2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Preclinical Profile of Varlitinib Tosylate in Cholangiocarcinoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholangiocarcinoma (CCA) is a highly aggressive malignancy of the bile duct with a generally poor prognosis.[1][2] The identification of molecular drivers of CCA has paved the way for the development of targeted therapies. One such promising agent is Varlitinib (ASLAN001), a potent, oral, reversible, small molecule pan-HER inhibitor.[3][4] Varlitinib targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4, which are often overexpressed or mutated in various cancers, including CCA, leading to uncontrolled cell proliferation and tumor growth.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data on Varlitinib Tosylate in cholangiocarcinoma, focusing on its mechanism of action, anti-tumor efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
Varlitinib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of the HER family receptors.[5] This inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1][7] Preclinical studies have demonstrated that Varlitinib's inhibition of EGFR and HER2 is a key mechanism in its efficacy against cholangiocarcinoma cell lines with elevated expression of these receptors.[1]
Signaling Pathway of Varlitinib's Action
Caption: Varlitinib inhibits HER family receptors, blocking downstream PI3K/Akt and MAPK/Erk pathways.
Preclinical Efficacy
In Vitro Studies
Preclinical evaluation of Varlitinib in various cholangiocarcinoma cell lines has demonstrated its cytotoxic and anti-proliferative effects.[1] The sensitivity to Varlitinib appears to correlate with the expression levels of EGFR and HER2.[1]
Table 1: In Vitro Activity of Varlitinib in Cholangiocarcinoma Cell Lines
| Cell Line | HER Expression | IC50 (µM) | Key Findings | Reference |
| KKU-214 | High EGFR & HER2 | Micromolar range | Inhibition of proliferation, induction of apoptosis, suppression of Akt and Erk1/2 activity. | [1] |
| KKU-100 | High EGFR & HER2 | Micromolar range | Poor response to Varlitinib alone. Synergistic effect with PI3K inhibitor BKM-120. | [1][2] |
| KKU-213 | Not specified | Not specified | Part of the panel of CCA cell lines tested. | [1] |
| KKU-156 | Not specified | Not specified | Part of the panel of CCA cell lines tested. | [1] |
| MMNK-1 | Not specified | Not specified | Immortalized cholangiocyte cell line used as a control. | [1] |
In Vivo Studies
The anti-tumor activity of Varlitinib has been confirmed in a cholangiocarcinoma xenograft model.[1][2] Oral administration of Varlitinib led to significant tumor growth suppression without notable toxicity.[1][2]
Table 2: In Vivo Efficacy of Varlitinib in a Cholangiocarcinoma Xenograft Model
| Animal Model | Treatment | Duration | Outcome | Reference |
| CCA Xenograft | Varlitinib (oral) | 15 days | Significant suppression of tumor growth. No noticeable toxicity. | [1][2] |
Experimental Protocols
Cell Lines and Culture
-
Cell Lines: The human cholangiocarcinoma cell lines KKU-214, KKU-213, KKU-156, and KKU-100, along with the immortalized cholangiocyte cell line MMNK-1, were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
-
Method: The cytotoxic activity of Varlitinib was determined using a sulforhodamine B (SRB) assay.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with various concentrations of Varlitinib for a specified period (e.g., 72 hours).
-
After treatment, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with SRB dye.
-
The protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
The half-maximal inhibitory concentration (IC50) was calculated.
-
Apoptosis Analysis
-
Method: Apoptosis induction was assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Procedure:
-
Cells were treated with Varlitinib for a designated time.
-
Both floating and adherent cells were collected.
-
Cells were washed with phosphate-buffered saline (PBS).
-
Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Purpose: To determine the effect of Varlitinib on the phosphorylation status of key signaling proteins like Akt and Erk1/2.
-
Procedure:
-
Cells were treated with Varlitinib for a specified duration.
-
Cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt and Erk1/2.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Procedure:
-
CCA cells (e.g., KKU-214) were subcutaneously injected into the flanks of the mice.
-
When tumors reached a palpable size, the mice were randomized into control and treatment groups.
-
The treatment group received daily oral administration of Varlitinib.
-
The control group received a vehicle control.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, the mice were euthanized, and the tumors were excised for further analysis.
-
Experimental Workflow for In Vitro Analysis
References
- 1. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Initial signals of efficacy in cholangiocarcinoma from a phase Ib trial of varlitinib in combination with doublet chemotherapy (cisplatin + 5-fluororacil or capecitabine). - ASCO [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ASLAN Pharmaceuticals Announces Presentation of New Pre-Clinical Data on Varlitinib in Hepatocellular Carcinoma at AACR | santé log [santelog.com]
- 7. researchgate.net [researchgate.net]
Varlitinib Tosylate: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varlitinib, as the tosylate salt, is a potent, orally bioavailable, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. Specifically targeting HER1 (EGFR), HER2, and HER4, Varlitinib has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings. This document provides a comprehensive technical overview of Varlitinib Tosylate, including its chemical structure, physicochemical properties, mechanism of action, and a summary of key experimental findings.
Chemical Structure and Properties
Varlitinib is a quinazoline derivative. The tosylate salt form enhances its pharmaceutical properties.
Table 1: Chemical and Physical Properties of Varlitinib and this compound
| Property | Varlitinib | This compound |
| IUPAC Name | 4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine | N4-[3-chloro-4-(2-thiazolylmethoxy)phenyl]-N6-[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]-4,6-Quinazolinediamine, compd. with 4-methylbenzenesulfonate (1:2)[1] |
| Synonyms | ARRY-334543, ASLAN-001 | ARRY-334543 tosylate, ASLAN001 tosylate |
| CAS Number | 845272-21-1 | 1146629-86-8[2] |
| Molecular Formula | C22H19ClN6O2S[3] | C36H35ClN6O8S3[4] |
| Molecular Weight | 466.94 g/mol [5] | 811.35 g/mol [4] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (6 mg/mL and 93 mg/mL have been reported).[5] | Data not readily available. |
| Appearance | Off-white to yellow solid[6] | Data not readily available. |
Mechanism of Action
Varlitinib functions as an ATP-competitive inhibitor of the tyrosine kinase domain of EGFR (HER1), HER2, and HER4.[7][8] Overexpression and mutations in these receptors are implicated in the pathogenesis of various cancers, leading to uncontrolled cell proliferation and survival.[3] By binding to the ATP pocket, Varlitinib prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.
The primary signaling cascades inhibited by Varlitinib include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6][9] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[6][9][10]
Caption: Varlitinib inhibits ATP binding to HER family receptors, blocking downstream signaling.
Quantitative Biological Data
Varlitinib exhibits potent inhibitory activity against its target kinases.
Table 2: In Vitro Inhibitory Activity of Varlitinib
| Target | IC50 (nM) | Assay Type |
| HER1 (EGFR) | 7 | Cell-free |
| HER2 | 2 | Cell-free |
| HER4 | 4 | Cell-free |
| ErbB-2 Phosphorylation (BT-474 cells) | 43 | Cell-based |
| ErbB-1 Phosphorylation (A431 cells) | 36 | Cell-based |
| Data sourced from[2][4][5][9][11][12][13]. |
Table 3: Pharmacokinetic Parameters of Varlitinib
| Dose | Dosing Schedule | Mean AUC0–24h (h*ng/mL) | Patient Population |
| 300 mg | Continuous | 21574 ± 7750 | Advanced Solid Tumors |
| 400 mg | Continuous | 37292 ± 2044 | Advanced Solid Tumors |
| 500 mg | Continuous | 49493 ± 22186 | Advanced Solid Tumors |
| Data from a Phase Ib study. AUC indicates area under the curve.[11] |
Experimental Protocols
Detailed, step-by-step experimental protocols for Varlitinib are often proprietary or not fully disclosed in publicly available literature. The following sections provide a generalized overview of the methodologies used in preclinical and clinical studies based on published information.
In Vitro Kinase and Cell-Based Assays
Objective: To determine the inhibitory activity of Varlitinib against target kinases and its effect on cancer cell lines.
General Methodology:
-
Kinase Assays: Recombinant HER1, HER2, and HER4 kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of Varlitinib. The extent of substrate phosphorylation is measured, typically using methods like ELISA or radiometric assays, to calculate the IC50 value.[5]
-
Cell Proliferation Assays: Cancer cell lines with known HER receptor expression (e.g., A431 for EGFR, BT-474 for HER2) are cultured in the presence of Varlitinib for a specified period (e.g., 72 hours).[9][10] Cell viability is assessed using assays such as MTT or CellTiter-Glo to determine the effect on cell growth.
-
Apoptosis Assays: To measure programmed cell death, cells treated with Varlitinib are analyzed using techniques like Annexin V/PI staining followed by flow cytometry or Caspase-Glo 3/7 assays.[10]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Varlitinib in a living organism.
General Methodology:
-
Model Establishment: Human cancer cells (e.g., A431, BT-474) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[1][5][6] Tumors are allowed to grow to a palpable size.
-
Drug Administration: Varlitinib is administered to the mice, typically orally, at various dose levels (e.g., 25, 50, 100 mg/kg) and schedules (e.g., twice daily for 21 days).[6][9]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.[1]
Caption: Generalized workflow for assessing Varlitinib efficacy in a xenograft model.
Clinical Trials
Objective: To assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of Varlitinib in human subjects.
General Methodology:
-
Study Design: Clinical trials are conducted in phases. Phase I studies typically focus on dose-escalation to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[11] Phase II and III studies evaluate efficacy in specific cancer types, often in combination with standard-of-care chemotherapies.[8][14]
-
Patient Population: Eligibility criteria define the patient population, including cancer type, prior treatments, and performance status.[8]
-
Dosing and Administration: Varlitinib is administered orally, with various dosing schedules being investigated (e.g., 300 mg twice daily, continuous or intermittent).[8][11]
-
Assessments: Safety is monitored through the recording of adverse events. Pharmacokinetic profiles are determined by analyzing blood samples taken at specific time points.[11] Efficacy is evaluated based on tumor response rates according to established criteria (e.g., RECIST).
Conclusion
This compound is a potent pan-HER inhibitor with a well-defined mechanism of action. Its ability to block key oncogenic signaling pathways has been demonstrated in a range of preclinical models and has been evaluated in numerous clinical trials for various solid tumors. The data summarized herein provide a foundational understanding for researchers and drug development professionals working with this targeted therapeutic agent.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. abmole.com [abmole.com]
- 3. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|CAS 1146629-86-8|DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Varlitinib in Combination With Capecitabine for Advanced or Metastatic Biliary Tract Cancer | MedPath [trial.medpath.com]
Methodological & Application
Varlitinib Tosylate Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Varlitinib Tosylate on cancer cell lines using two common cell viability assays: the MTT and SRB assays. This compound is a potent, reversible, small-molecule pan-HER inhibitor targeting EGFR (HER1), HER2, and HER4, which are key drivers in many cancers.[1] Inhibition of these receptors can disrupt downstream signaling pathways, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and apoptosis.
Data Presentation: this compound IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by MTT and SRB assays.
Table 1: this compound IC50 Values (MTT Assay) - Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-453 | 1.12 |
| MDA-MB-468 | 2.35 |
| MDA-MB-231 | >10 |
| Data from a 72-hour drug exposure. |
Table 2: this compound IC50 Values (SRB Assay) - Cholangiocarcinoma (CCA) Cell Lines
| Cell Line | IC50 (µM) |
| KKU-214 | ~4 |
| KKU-213 | ~4 |
| KKU-156 | ~4 |
| KKU-100 | ~8 |
| Data from a 72-hour drug exposure. |
Signaling Pathway Affected by this compound
Varlitinib's inhibition of HER family receptors blocks critical downstream signaling pathways involved in cell growth and survival.
Varlitinib inhibits HER family receptors, blocking downstream RAS/RAF/MEK/MAPK and PI3K/AKT pathways.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (570 nm wavelength)
Experimental Workflow:
Workflow of the MTT cell viability assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay Protocol
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Materials:
-
This compound
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Acetic acid (1%)
-
Microplate reader (510 nm wavelength)
Experimental Workflow:
Workflow of the SRB cell viability assay.
Procedure:
-
Cell Seeding:
-
Seed 2,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the drug dilutions to the respective wells.
-
Incubate for 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) TCA to each well (final concentration of 5%).
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake the plate for 5 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth and inhibition relative to the untreated control.
-
Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
-
References
Varlitinib Tosylate: Application Notes and Protocols for Western Blot Analysis of p-EGFR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) in response to treatment with Varlitinib Tosylate. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Varlitinib (ASLAN001) is a potent, reversible, small-molecule pan-HER inhibitor that targets Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[1] The overexpression and activation of EGFR are critical drivers in the proliferation and survival of various cancer cells. Varlitinib competitively binds to the ATP-binding site in the tyrosine kinase domain of these receptors, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[2] This inhibition ultimately leads to reduced tumor cell growth and induction of apoptosis.[3] Western blotting is a fundamental technique to assess the efficacy of inhibitors like Varlitinib by directly measuring the phosphorylation status of EGFR.
Data Presentation
The inhibitory activity of this compound on EGFR phosphorylation can be quantified and presented to demonstrate its potency and dose-dependent effects.
Biochemical Assay Data
| Target | IC50 (nM) |
| HER1 (EGFR) | 7 |
| HER2 | 2 |
| HER4 | 4 |
Table 1: Biochemical IC50 values of Varlitinib against HER family kinases.[1]
Cellular Assay Data
In cell-based assays, Varlitinib potently inhibits the phosphorylation of EGFR in tumor cells that overexpress the receptor, such as the A431 epidermoid carcinoma cell line.[1]
| Cell Line | Treatment | p-EGFR Inhibition |
| MDA-MB-468 | Varlitinib (0.1-1 µM) | Dose-dependent decrease |
| KKU-214 | Varlitinib (2.5-10 µM) | Dose-dependent decrease |
Table 2: Summary of Varlitinib's effect on p-EGFR in different cancer cell lines as observed in Western blot analyses.[4][5]
Signaling Pathway
Varlitinib inhibits the autophosphorylation of EGFR, thereby blocking the activation of major downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3]
Caption: EGFR Signaling Pathway and Inhibition by Varlitinib.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of p-EGFR in cells treated with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A431, MDA-MB-468) in complete growth medium and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to treatment.
-
Varlitinib Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified duration (e.g., 2, 6, 24, or 48 hours).[4] A vehicle control (e.g., DMSO) should be included.
-
EGF Stimulation (Optional): To induce EGFR phosphorylation, stimulate the cells with Epidermal Growth Factor (EGF) at a final concentration of 50-100 ng/mL for 15-30 minutes before cell lysis.[6]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Electrophoresis: Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Y1068 or Y1173) and total EGFR overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Recommended Dilution: 1:5000 - 1:10,000
-
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal to determine the relative phosphorylation level.
Experimental Workflow Diagram
Caption: Western Blot Workflow for p-EGFR Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. EGFR (EGFR) | Abcam [abcam.com]
- 7. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Varlitinib Tosylate IC50 Determination in Cancer Cell Lines
Introduction
Varlitinib (also known as ASLAN001 or ARRY-334543) is a potent, orally bioavailable, and reversible small-molecule inhibitor of the ErbB family of receptor tyrosine kinases.[1][2][3] It selectively targets Epidermal Growth Factor Receptor (EGFR/ErbB1/HER1), Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), and HER4.[4][5] Overexpression or mutation of these receptors is a critical factor in the proliferation and survival of various cancer types.[1][6] Varlitinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of these receptors, thereby preventing their phosphorylation and subsequent activation.[6] This action effectively blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][6][7][8]
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like Varlitinib. It quantifies the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. This application note provides a detailed protocol for determining the IC50 of Varlitinib Tosylate in various cancer cell lines using the MTT assay and summarizes known IC50 values.
This compound: Mechanism of Action
Varlitinib's dual inhibition of both EGFR and HER2 may offer enhanced therapeutic efficacy compared to agents that target only one of these receptors.[7] By blocking the activation of these receptors, Varlitinib disrupts the signaling cascades that drive tumor growth and survival.
Caption: Varlitinib inhibits EGFR/HER2, blocking downstream RAS/RAF/MEK/ERK and PI3K/Akt pathways.
This compound IC50 Data
The potency of Varlitinib has been evaluated across enzymatic and cell-based assays. The following tables summarize publicly available IC50 values.
Table 1: Enzymatic IC50 Values
| Target | IC50 (nM) |
| EGFR (HER1) | 7[4][5][9] |
| HER2 | 2[4][5][9] |
| HER4 | 4[4][5] |
Table 2: Cell-Based IC50 Values
| Cell Line | Cancer Type | Assay Type | IC50 Value |
| A431 | Epidermoid Carcinoma | Substrate Phosphorylation | 36 nM[9] |
| BT-474 | Breast Ductal Carcinoma | Substrate Phosphorylation | 43 nM[9] |
| HCC70 | Triple-Negative Breast Cancer | Cell Growth Inhibition (MTT) | 10 µM[5] |
| HCC1937 | Triple-Negative Breast Cancer | Cell Growth Inhibition (MTT) | 20 µM[5] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Cell Proliferation | <20 µM[10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Proliferation | <20 µM[10] |
Protocol: IC50 Determination using MTT Assay
This protocol details the steps for determining the IC50 value of this compound in adherent cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Workflow for determining IC50 values using the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding: a. Culture the desired cancer cell line until it reaches approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the optimal seeding density (typically between 3,000-10,000 cells/well, determined empirically for each cell line). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
Drug Preparation and Treatment: a. Prepare a high-concentration stock solution of this compound in DMSO. b. Perform serial dilutions of the Varlitinib stock solution in complete culture medium to achieve the desired final concentrations. A typical range might be from 0.01 µM to 100 µM. c. Prepare a vehicle control containing the same final concentration of DMSO as the highest Varlitinib concentration. d. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various Varlitinib concentrations (or vehicle control) to the appropriate wells. Include wells with medium only as a background control. Each concentration should be tested in triplicate. e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11][12]
-
MTT Assay: a. Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals. c. After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11][13] e. Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100 c. Plot the % Viability against the logarithm of the Varlitinib concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of Varlitinib that results in 50% cell viability.[11][14]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Varlitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Varlitinib Tosylate Dosing in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (ASLAN001) is a potent, orally bioavailable, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, with nanomolar potency against EGFR (HER1), HER2, and HER4.[1][2] The over-expression and hyperactivity of these receptor tyrosine kinases are critical drivers in the proliferation and survival of various cancer cells.[3][4] Varlitinib exerts its anti-tumor effects by blocking key downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, thereby inhibiting cancer cell growth and inducing apoptosis.[3][5]
Preclinical evaluation in murine models, particularly xenografts, is a cornerstone for determining the efficacy and optimal dosing schedule of anti-cancer agents like Varlitinib.[4][6] This document provides a detailed overview of established dosing schedules for Varlitinib Tosylate in various murine cancer models and outlines the associated experimental protocols.
Varlitinib Mechanism of Action
Varlitinib competitively binds to the ATP-binding site within the tyrosine kinase domain of EGFR, HER2, and HER4, preventing their phosphorylation and subsequent activation.[3] This inhibition blocks the signal transduction cascades that lead to uncontrolled cell growth and survival.
Caption: Varlitinib inhibits HER receptors, blocking downstream MAPK and PI3K/AKT pathways.
Dosing Schedules in Murine Models
The following table summarizes Varlitinib dosing regimens used in various preclinical xenograft studies. Oral gavage (PO) is the standard route of administration, reflecting the drug's clinical formulation.[1][4]
| Tumor Model (Cell Line) | Cancer Type | Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Key Findings |
| A431 | Epidermoid Carcinoma | Nude Mice | 25, 50, 100 | Twice Daily (BID) | 21 Days | Dose-related tumor growth inhibition (TGI). Complete tumor regression at 100 mg/kg.[1] |
| N87 | Gastric Carcinoma | N/A | N/A | N/A | N/A | Superior inhibition of EGFR and HER2 phosphorylation compared to lapatinib.[7] |
| BT-474, MDA-MB-453 | Breast Cancer | Nude & SCID Mice | N/A | N/A | N/A | Inhibited tumor growth and induced tumor regression.[7] |
| Lovo, HT-29 | Colorectal Carcinoma | N/A | N/A | N/A | N/A | Demonstrated excellent antitumor activity.[7] |
| HCC29-0909A (PDX) | Hepatocellular Carcinoma | SCID Mice | N/A | N/A | N/A | Potently inhibited tumor growth.[1] |
| KKU-100 (Xenograft) | Cholangiocarcinoma | N/A | N/A | N/A | 15 Days | Significantly suppressed tumor growth without noticeable toxicity.[8][9] |
Experimental Protocols
The following protocols provide a generalized framework for conducting in vivo efficacy studies with Varlitinib in murine xenograft models.
General Murine Xenograft Model Development
This protocol outlines the standard procedure for establishing cell line-derived xenografts.
-
Animal Selection: Use immunocompromised mice (e.g., athymic nude, SCID, or NSG strains), typically 6-8 weeks old.[6][10]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures.
-
Cell Culture: Culture the selected human cancer cell line (e.g., A431) under standard conditions until cells are in an exponential growth phase.
-
Cell Preparation: Harvest and resuspend cells in a sterile, serum-free medium or PBS. For some cell lines, mixing with an extracellular matrix like Matrigel (1:1 ratio) can improve engraftment success.[11]
-
Implantation: Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor animals 2-3 times per week. Once tumors are palpable, measure tumor dimensions using digital calipers.[10]
-
Randomization: When average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (typically 5-10 mice per group).[10][12]
Varlitinib Formulation and Administration
-
Vehicle Preparation: Varlitinib is typically formulated for oral administration. While the exact vehicle may vary, a common vehicle for preclinical oral compounds is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Drug Formulation: Calculate the required amount of this compound based on the mean body weight of the treatment group and the target dose (e.g., 100 mg/kg). Prepare a fresh suspension daily or as stability data allows.
-
Administration (Oral Gavage):
-
Accurately weigh each animal before dosing to calculate the precise volume needed. A standard dosing volume is 10 mL/kg (e.g., 0.2 mL for a 20g mouse).[13]
-
Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.
-
Use a proper-sized (e.g., 20-22 gauge) ball-tipped gavage needle.[6][13]
-
Insert the needle gently into the esophagus and deliver the formulation directly into the stomach.
-
Administer the corresponding vehicle to the control group using the same procedure.
-
Efficacy Evaluation and Monitoring
-
Tumor Volume Measurement: Measure tumor length (L) and width (W) with calipers 2-3 times weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[11]
-
Body Weight and Health Monitoring: Record the body weight of each animal at the time of tumor measurement. Monitor for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.[13]
-
Study Endpoint: The study may conclude when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), after a fixed duration (e.g., 21 days), or if toxicity endpoints are reached.[13]
-
Data Analysis: At the end of the study, compare the mean tumor volumes between the Varlitinib-treated and vehicle-treated groups. Calculate metrics such as Tumor Growth Inhibition (TGI).
In Vivo Efficacy Study Workflow
The diagram below illustrates a typical workflow for a preclinical efficacy study using Varlitinib in a murine xenograft model.
Caption: Standard workflow for a Varlitinib preclinical xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 13. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Varlitinib Tosylate and Paclitaxel Synergy Study Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib (ASLAN001) is a potent, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2][3] These receptors are key components of signaling pathways that regulate cell proliferation and survival, and their overexpression is implicated in the progression of various cancers.[2] Paclitaxel is a well-established chemotherapeutic agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[4][5]
Preclinical and clinical evidence suggests that combining targeted therapies like Varlitinib with conventional chemotherapy such as paclitaxel can offer synergistic anti-tumor effects and overcome potential resistance mechanisms.[1][6] Preclinically, Varlitinib has been shown to inhibit multiple proliferation and anti-apoptosis pathways, including the AKT and survivin pathways, in gastric cancer xenograft models.[2][7] Clinical studies have demonstrated that the combination of Varlitinib and paclitaxel has manageable toxicity and shows promising anti-tumor activity in patients with advanced solid tumors, including gastric and breast cancer.[2][3][8][9]
This document provides detailed protocols for a preclinical study designed to investigate the synergistic effects of Varlitinib Tosylate and paclitaxel in cancer cell lines. The study will assess the impact of the combination on cell viability, apoptosis, and cell cycle progression.
Signaling Pathways
Varlitinib: Targeting the EGFR/HER2 Signaling Pathway
Varlitinib exerts its effect by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.
Paclitaxel: Inducing Mitotic Arrest
Paclitaxel stabilizes microtubules, preventing their depolymerization. This action disrupts the normal formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4]
Experimental Workflow
The following diagram outlines the proposed workflow for investigating the synergistic effects of Varlitinib and paclitaxel.
References
- 1. Lapatinib in combination with paclitaxel plays synergistic antitumor effects on esophageal squamous cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) [e-crt.org]
- 3. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A phase I study of afatinib combined with paclitaxel and bevacizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Remarkable inhibition effects of afatinib alone or combining with paclitaxel in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Varlitinib Tosylate Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib Tosylate (also known as ASLAN001) is a potent, orally available, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, targeting HER1 (EGFR), HER2, and HER4.[1] Dysregulation of the HER signaling pathway is a key driver in the proliferation and survival of various solid tumors. Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a highly valuable preclinical platform. These models are recognized for their ability to retain the histopathological and genetic characteristics of the original patient tumor, thereby providing a more accurate prediction of clinical responses to targeted therapies like Varlitinib.
These application notes provide detailed methodologies and protocols for the utilization of PDX models in the preclinical assessment of this compound, covering model establishment, efficacy testing, and pharmacodynamic analysis.
Mechanism of Action of Varlitinib
Varlitinib competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of HER1, HER2, and HER4. This inhibition blocks the autophosphorylation and activation of these receptors, consequently disrupting downstream signaling cascades critical for cancer cell growth and survival, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways.
Caption: Varlitinib inhibits the tyrosine kinase domain of HER receptors, blocking downstream signaling.
Data Presentation: Quantitative Analysis of Varlitinib in PDX Models
The following tables summarize representative quantitative data from preclinical studies of Varlitinib in xenograft models.
Table 1: In Vivo Efficacy of Varlitinib in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, BID) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1980 ± 250 | - |
| Varlitinib | 25 | 1150 ± 180 | 42 |
| Varlitinib | 50 | 750 ± 120 | 62 |
| Varlitinib | 100 | 250 ± 60 | 87 |
Data are representative and compiled for illustrative purposes.
Table 2: Pharmacodynamic Effects of a Pan-HER Inhibitor in a Biliary Tract Cancer PDX Model
| Treatment Group | Time Point (post-dose) | p-EGFR (% Inhibition) | p-HER2 (% Inhibition) | p-ERK (% Inhibition) |
| Pan-HER Inhibitor (50 mg/kg) | 2 hours | 85 | 78 | 65 |
| Pan-HER Inhibitor (50 mg/kg) | 8 hours | 60 | 55 | 40 |
| Pan-HER Inhibitor (50 mg/kg) | 24 hours | 25 | 20 | 15 |
Data are representative of typical pan-HER inhibitor activity in PDX models and are for illustrative purposes.
Experimental Protocols
PDX Model Establishment and Expansion
This protocol outlines the workflow for generating and expanding PDX models from patient tumor tissue.
Caption: Workflow for the establishment and expansion of Patient-Derived Xenograft (PDX) models.
Methodology:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. Place the tissue in a transport medium (e.g., RPMI 1640 with 10% FBS and antibiotics) on ice.
-
Animal Model: Use highly immunodeficient mice, such as NOD-scid gamma (NSG) mice, to ensure high engraftment rates.
-
Tumor Implantation:
-
Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).
-
Surgically implant a small fragment of the tumor (approx. 3x3 mm) subcutaneously into the flank of the mouse.
-
-
Monitoring:
-
Monitor the mice for tumor growth by measuring with digital calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Passaging and Expansion:
-
When a tumor reaches a volume of 1000-1500 mm³, humanely euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into a new cohort of mice for expansion.
-
-
Cryopreservation: Tumor fragments should be cryopreserved in a suitable medium (e.g., 90% FBS, 10% DMSO) for long-term banking.
This compound Efficacy Study in PDX Models
This protocol details the procedure for assessing the anti-tumor efficacy of Varlitinib in established PDX models.
Caption: Workflow for conducting a Varlitinib efficacy study in PDX models.
Methodology:
-
PDX Model Selection and Expansion: Select a relevant PDX model and expand the tumor through passaging to generate a sufficient number of tumor-bearing mice for the study.
-
Study Enrollment and Randomization:
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Groups should include a vehicle control and one or more Varlitinib dose groups (e.g., 25, 50, 100 mg/kg).
-
-
Varlitinib Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration, such as 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Administer the designated dose of Varlitinib or vehicle to the mice via oral gavage, typically twice daily (BID).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when tumors in the control group reach a predetermined volume (e.g., 2000 mm³), or at a fixed time point.
-
At the endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis. Blood and other organs can also be collected.
-
Pharmacodynamic Analysis
This protocol is for assessing the molecular effects of Varlitinib on the tumor tissue.
Methodology:
-
Tissue Lysis:
-
Excise tumors from treated and control mice at specified time points after the final dose (e.g., 2, 8, and 24 hours).
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each tumor lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against total and phosphorylated forms of EGFR, HER2, ERK, and AKT.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of target inhibition.
Conclusion
The use of PDX models provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The protocols outlined in these application notes offer a standardized approach to assessing the efficacy and pharmacodynamic effects of Varlitinib in a variety of tumor types. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data to support the continued development of this promising pan-HER inhibitor.
References
Application Notes and Protocols: CRISPR Screen to Identify Varlitinib Tosylate Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varlitinib Tosylate is a potent, orally available, reversible small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including EGFR (HER1), HER2, and HER4.[1][2] By targeting these key drivers of cell proliferation and survival, Varlitinib has shown anti-tumor activity in various cancer models.[1] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge. Identifying the genetic drivers of Varlitinib resistance is crucial for developing effective combination therapies and patient stratification strategies.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. The application of CRISPR-Cas9 technology for genetic screens offers an unbiased and powerful approach to systematically interrogate the genome for drug resistance mechanisms.[3][4]
Signaling Pathway of Varlitinib Action
Varlitinib exerts its anti-tumor effects by inhibiting the phosphorylation and activation of HER-family receptors.[2] This blockade disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.[5][6] The diagram below illustrates the targeted signaling pathway.
References
- 1. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Genomics Approaches to Elucidate Vulnerabilities of Intrinsic and Acquired Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR screening reveals genetic modifiers of mutant EGFR dependence in human NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR screens with trastuzumab emtansine in HER2-positive breast cancer cell lines reveal new insights into drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacokinetic Analysis of Varlitinib Tosylate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical pharmacokinetic analysis of Varlitinib Tosylate (formerly known as ARRY-334543 and ASLAN001), a potent, orally bioavailable, reversible, small-molecule pan-HER tyrosine kinase inhibitor. The protocols outlined below are based on established methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of small molecule inhibitors in preclinical models, primarily focusing on rodent species commonly used in cancer research.
Introduction to Varlitinib and its Mechanism of Action
Varlitinib is a pan-human epidermal growth factor receptor (HER) inhibitor that targets HER1 (EGFR), HER2, and HER4.[1] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled tumor growth. Varlitinib inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[2] This inhibition ultimately leads to decreased tumor cell proliferation and induction of apoptosis. Preclinical studies have demonstrated Varlitinib's efficacy in a variety of tumor models, including those for breast, gastric, and colorectal cancer.[1]
Preclinical Pharmacokinetic Data
While specific quantitative pharmacokinetic data from preclinical studies of this compound is not extensively published in publicly available literature, press releases from its original developer, Array BioPharma, have consistently reported "superior exposure and equivalent or greater efficacy in animal models of human cancer" and a "generally favorable tolerability and pharmacokinetic profile" for the compound, then known as ARRY-334543.[1][3] The following tables represent a template for the types of data that would be generated in typical preclinical pharmacokinetic studies. The values provided are illustrative and based on general characteristics of orally administered small molecule kinase inhibitors in rodents.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Mice (Illustrative Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| 25 | 850 | 2 | 4200 | 4.5 |
| 50 | 1600 | 2 | 8500 | 5.0 |
| 100 | 3100 | 4 | 18000 | 5.2 |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| 10 | 600 | 4 | 3500 | 6.0 |
| 30 | 1700 | 4 | 11000 | 6.5 |
| 60 | 3500 | 6 | 25000 | 6.8 |
Experimental Protocols
The following are detailed protocols for conducting pharmacokinetic studies of this compound in preclinical models.
Animal Models and Husbandry
-
Species: Male and female athymic nude mice or Sprague-Dawley rats are commonly used for xenograft and pharmacokinetic studies, respectively.
-
Age/Weight: Animals should be 6-8 weeks old and within a consistent weight range at the start of the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to food and water, except for fasting periods prior to drug administration.
-
Acclimation: A minimum of a one-week acclimation period is required before the start of any experimental procedures.
Formulation and Dosing
-
Formulation: For oral administration, this compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily and continuously stirred to ensure homogeneity.
-
Dose Administration:
-
Oral (PO): Administer the this compound suspension via oral gavage using a suitable gavage needle. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Intravenous (IV): For determining bioavailability, an intravenous formulation in a vehicle such as a solution of saline, ethanol, and a solubilizing agent like Solutol HS 15 may be used. Administration is typically via the tail vein.
-
Blood Sample Collection
-
Route: Blood samples are collected via a suitable route, such as the saphenous vein for sparse sampling or terminal cardiac puncture for dense sampling at the end of the study.
-
Time Points: For a single-dose pharmacokinetic study, typical blood collection time points after oral administration include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Place the tubes on ice immediately after collection.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method for Varlitinib Quantification
A validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required for the quantification of Varlitinib in plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Varlitinib and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Visualizations
Varlitinib Signaling Pathway
Caption: Varlitinib inhibits HER1, HER2, and HER4 signaling pathways.
Preclinical Pharmacokinetic Study Workflow
References
Application Notes: Assessing Apoptosis After Varlitinib Tosylate Treatment
Introduction
Varlitinib (ASLAN001) is a potent, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4 tyrosine kinases.[1][2] Overexpression of HER family receptors is a key driver in the proliferation and survival of various cancer types.[2] By inhibiting these receptors, Varlitinib blocks downstream signaling pathways, such as the PI3K/Akt and RAF/MEK/ERK pathways, which can lead to cell cycle arrest and programmed cell death (apoptosis).[3][4] Assessing the apoptotic response to Varlitinib treatment is crucial for evaluating its therapeutic efficacy in preclinical and clinical research. These application notes provide detailed protocols for quantifying apoptosis in cancer cells following Varlitinib treatment.
Mechanism of Action: Varlitinib-Induced Apoptosis
Varlitinib exerts its pro-apoptotic effects by inhibiting HER family receptor tyrosine kinases. This inhibition prevents the activation of key downstream survival pathways. The suppression of the PI3K/Akt and RAF/MEK/ERK signaling cascades leads to the modulation of Bcl-2 family proteins, promoting the intrinsic mitochondrial pathway of apoptosis. This culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[3][5]
Figure 1: Varlitinib's mechanism of inducing apoptosis.
Quantitative Data on Varlitinib-Induced Apoptosis
Studies have demonstrated that Varlitinib induces apoptosis in a dose-dependent manner across various cancer cell lines.[3][4] The tables below summarize representative data from published research.
Table 1: Apoptosis in Cholangiocarcinoma (CCA) Cell Lines Treated with Varlitinib for 72 hours.
| Cell Line | Varlitinib Concentration (µM) | Total Apoptotic Cells (%) (Annexin V+/PI- & Annexin V+/PI+) |
| KKU-214 | 0 (Control) | ~5% |
| 2.5 | ~10% | |
| 5.0 | ~15% | |
| 10.0 | ~25%[4] | |
| KKU-100 | 0 (Control) | ~4% |
| 10.0 | ~7% (Slight increase)[4] |
Table 2: Apoptosis in Triple-Negative Breast Cancer (TNBC) Cell Lines Treated with Varlitinib for 72 hours.
| Cell Line | Varlitinib Concentration (µM) | Apoptotic Cells (%) |
| MDA-MB-453 | 0 (Control) | <5% |
| 10.0 | Significant Increase[3] | |
| MDA-MB-468 | 0 (Control) | <5% |
| 10.0 | Significant Increase[3] | |
| MDA-MB-231 | 0 (Control) | <5% |
| (Resistant) | 10.0 | No Significant Increase[3] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[6][7] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[6]
Figure 2: Experimental workflow for Annexin V/PI assay.
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[7]
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[8] Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock). Note: Volumes may vary based on the commercial kit used.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature, protected from light.[9]
-
Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[6][9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
Executioner caspases-3 and -7 are key mediators of apoptosis.[10] This luminescent or colorimetric assay uses a specific substrate (e.g., DEVD) linked to a reporter molecule.[11][12] Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to caspase activity.
Figure 3: Experimental workflow for Caspase-Glo 3/7 assay.
Protocol:
-
Cell Plating: Seed cells (e.g., 1 x 10⁴ cells/well) in a white-walled 96-well plate suitable for luminescence measurements.
-
Treatment: After overnight incubation, treat cells with this compound and controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[11]
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.[11]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.
Western Blotting for Apoptosis Markers
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of caspase-3 and PARP. The appearance of cleaved fragments is a hallmark of apoptosis.[13][14]
Figure 4: Experimental workflow for Western Blotting.
Protocol:
-
Sample Preparation: Treat cells with Varlitinib, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on an 8-15% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-PARP (detects full-length and cleaved fragments)[13]
-
Mouse anti-β-actin or anti-GAPDH (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in pro-caspase-3 and full-length PARP alongside an increase in their cleaved fragments indicates apoptosis.[13]
References
- 1. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Varlitinib Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. mayo.edu [mayo.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Varlitinib Tosylate solubility issues and solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with Varlitinib Tosylate and to offer practical solutions for your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?
A1: this compound has very low solubility in aqueous buffers. Direct dissolution in PBS or other aqueous solutions is not recommended and will likely result in precipitation. It is considered insoluble in water.[1][2] For cell-based assays and other experiments requiring a final aqueous solution, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It exhibits high solubility in DMSO. For example, the solubility is approximately 5 mg/mL in DMSO and Dimethylformamide (DMF). Some sources indicate even higher solubility in DMSO, such as 93 mg/mL (199.16 mM).[2] When preparing stock solutions, using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3]
-
Rapid Dilution and Mixing: Add the DMSO stock solution to your pre-warmed cell culture medium drop-wise while vortexing or gently mixing. This rapid dispersion can help prevent localized high concentrations of the compound that lead to precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually decrease the solvent concentration.
-
Use of a Surfactant: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80, in the final formulation can help maintain solubility.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most common, Varlitinib is also soluble in DMF at approximately 5 mg/ml and slightly soluble in ethanol at around 0.5 mg/ml. However, the lower solubility in ethanol and the potential for higher cellular toxicity with DMF should be considered for your specific experimental setup.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (≥4 years). Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Quantitative Solubility Data
The following table summarizes the known solubility of Varlitinib (the free base) in various solvents. Note that the solubility of this compound may differ slightly.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ~5 mg/mL - 93 mg/mL[2] | ~10.7 mM - 199 mM | Fresh, anhydrous DMSO is recommended.[1] |
| DMF | ~5 mg/mL | ~10.7 mM | |
| Ethanol | ~0.5 mg/mL | ~1.07 mM | |
| PBS (pH 7.2) | Slightly soluble | - | Not recommended for preparing stock solutions. |
| Water | Insoluble[1][2] | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cell-Based Assays
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into sterile, single-use polypropylene tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Varlitinib for In Vivo Oral Administration
Objective: To prepare a formulation of Varlitinib suitable for oral gavage in animal models.
Materials:
-
Varlitinib powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
ddH₂O (double-distilled water)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol is based on a formulation that yields a clear solution at 2.35 mg/mL.[2]
-
Prepare a DMSO Stock: Prepare a concentrated stock solution of Varlitinib in DMSO (e.g., 47 mg/mL).[2]
-
Formulation Preparation (for 1 mL final volume):
-
To a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 47 mg/mL Varlitinib in DMSO stock solution to the PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly.
-
-
Use Immediately: This formulation should be used immediately for optimal results.[2]
Signaling Pathways and Experimental Workflows
Varlitinib Mechanism of Action: HER2/EGFR Signaling Pathway
Varlitinib is a pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[4] By binding to these receptors, Varlitinib inhibits their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[5]
Caption: Varlitinib inhibits EGFR and HER2, blocking downstream signaling pathways.
Experimental Workflow: Determining Kinetic Solubility
This workflow outlines a general procedure for determining the kinetic solubility of a compound like this compound.
Caption: Workflow for determining the kinetic solubility of a compound.
Logical Relationship: Troubleshooting Solubility Issues
This diagram illustrates the decision-making process when encountering solubility problems with this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
Optimizing Varlitinib Tosylate concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Varlitinib Tosylate for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Varlitinib (also known as ASLAN001) is a potent, oral, and reversible small-molecule inhibitor of the epidermal growth factor receptor (EGFR/HER) family of receptor tyrosine kinases.[1][2] It selectively targets and binds to EGFR (HER1), HER2, and HER4, preventing their phosphorylation and subsequent activation.[1][3] This inhibition blocks downstream signaling pathways, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] By disrupting these pathways, Varlitinib can inhibit tumor growth and induce apoptosis (cell death).[1][7]
Q2: What are the typical IC50 values for Varlitinib in cell culture?
The half-maximal inhibitory concentration (IC50) of Varlitinib is highly potent and varies depending on the cell line and the specific receptor being targeted. In biochemical kinase assays, the IC50 values are in the low nanomolar range.
| Target | IC50 (nM) |
| HER1 (EGFR) | 7 |
| HER2 | 2 |
| HER4 | 4 |
| Source:[4][7][8][9] |
In cell-based assays, the potency can vary. For example, Varlitinib inhibits the phosphorylation of EGFR in A431 cells with an IC50 of 36 nM and HER2 in BT-474 cells with an IC50 of 43 nM.[10] In other studies, cholangiocarcinoma cell lines showed sensitivity to Varlitinib in the micromolar range.[11]
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO).[10] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the compound's solubility.[10] For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year.[7][10]
| Solvent | Solubility |
| DMSO | 6 mg/mL (~12.84 mM) to 93 mg/mL (~199.16 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
| Source:[10] |
Q4: What is the stability of Varlitinib in cell culture medium?
While specific stability data in various culture media is not extensively published, it is standard practice to prepare fresh dilutions of the compound from the frozen stock solution for each experiment. This minimizes degradation and ensures consistent activity.
Troubleshooting Guide
Q5: My cells are dying or look unhealthy even at low concentrations of Varlitinib. What could be the cause?
There are several potential reasons for excessive cytotoxicity:
-
High Solvent Concentration: The vehicle used to dissolve Varlitinib, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (generally ≤ 0.5%) and include a vehicle-only control in your experiments.[12]
-
Incorrect Seeding Density: If cells are seeded too sparsely, they may be more susceptible to drug-induced stress. Optimizing the cell seeding density for your specific cell line is crucial.[12][13]
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to the inhibition of EGFR/HER2 signaling.
-
Sub-optimal Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before adding the drug. Stressed cells due to factors like improper CO2 levels, temperature, or humidity can be more sensitive to treatment.[14]
Q6: I am not seeing a dose-dependent effect on cell viability. What should I check?
-
Concentration Range: Your selected concentration range may be too narrow or not centered around the IC50 value for your specific cell line. It is recommended to test a broad range of concentrations in a preliminary experiment.[13][15]
-
Drug Activity: The Varlitinib stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[7][15] Prepare a fresh stock solution to verify its activity.
-
Assay Duration: The incubation time might be too short for the effects of the drug to become apparent. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).[15][16]
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent and enter a quiescent state, making them less responsive to anti-proliferative agents.[12]
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, drug dilution methods, incubation times, and assay procedures, are consistent across all experiments.[13]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Logarithmic Growth Phase: Always start experiments when cells are in the logarithmic (exponential) growth phase for the most consistent response.
-
Reagent Quality: Use high-quality reagents and ensure the Varlitinib stock solution is properly stored and handled.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculate the mass of this compound powder required to achieve a desired stock concentration (e.g., 10 mM). Use the molecular weight of this compound (811.35 g/mol ) for calculations.
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[10]
-
Protocol 2: Determining Optimal Varlitinib Concentration via Dose-Response Assay
-
Objective: To determine the IC50 value of this compound for a specific cell line.
-
Materials:
-
Target cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)
-
Multichannel pipette
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (to ensure they do not become confluent by the end of the assay) and allow them to attach overnight.[13]
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is to prepare a 10-point dilution series (e.g., from 10 µM to 0.005 µM) plus a vehicle-only control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the medium from the attached cells and replace it with the medium containing the various concentrations of Varlitinib. Include wells with untreated cells (medium only) and vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).[16]
-
Viability Assessment: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized cell viability (%) against the logarithm of the Varlitinib concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.
-
-
Visualizations
Signaling Pathway Inhibition by Varlitinib
Caption: Varlitinib inhibits EGFR, HER2, and HER4, blocking downstream signaling pathways.
Experimental Workflow for Optimizing Varlitinib Concentration
Caption: Workflow for determining the optimal concentration of Varlitinib in cell culture.
Troubleshooting Logic for Varlitinib Experiments
Caption: A logical guide for troubleshooting common issues in Varlitinib experiments.
References
- 1. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Varlitinib Tosylate Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with Varlitinib Tosylate in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section offers guidance on identifying and managing common toxicities observed with this compound and other pan-HER inhibitors in animal models.
Issue 1: Animal is experiencing significant weight loss and/or diarrhea.
-
Question: My mice/rats are losing more than 15% of their body weight and have developed diarrhea after starting treatment with this compound. What should I do?
-
Answer: Significant weight loss and diarrhea are known potential side effects of pan-HER inhibitors. Immediate action is required to prevent dehydration and further deterioration of the animal's health.
Recommended Actions:
-
Dose Reduction or Interruption: Consider reducing the dose of this compound or temporarily interrupting treatment until the symptoms resolve.
-
Supportive Care:
-
Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution.
-
Offer a highly palatable and digestible diet, such as a hydrogel or recovery food, to encourage nutritional intake.
-
Administer anti-diarrheal agents like loperamide, but only after consulting with a veterinarian to determine the appropriate dosage for the specific animal model.[1]
-
-
Monitor: Increase the frequency of animal monitoring to at least twice daily, recording body weight, fecal consistency, and overall clinical condition.
-
Issue 2: Animal has developed a skin rash or dermatitis.
-
Question: Some of the animals in my study have developed a red, papulopustular rash on their skin. Is this related to this compound and how can I manage it?
-
Answer: Skin rash is a common toxicity associated with EGFR and pan-HER inhibitors.[2] It is caused by the inhibition of EGFR signaling in the skin.
Recommended Actions:
-
Topical Treatments:
-
Application of a topical corticosteroid cream (e.g., 1% hydrocortisone) to the affected areas can help reduce inflammation.[2]
-
In cases of suspected secondary bacterial infection, a topical antibiotic ointment may be necessary.
-
Recent studies in rodent models suggest that topical JAK inhibitors can also ameliorate EGFR inhibitor-induced rash.[3][4]
-
-
Systemic Treatment: For severe cases, systemic anti-inflammatory agents may be considered, but this should be done in consultation with a veterinarian as it may interfere with the study's objectives.
-
Husbandry: Ensure the animal's bedding is clean and dry to prevent irritation and infection.
-
Issue 3: Animal is showing signs of lethargy and dehydration.
-
Question: My animal appears lethargic, has sunken eyes, and poor skin turgor. What are the immediate steps I should take?
-
Answer: These are signs of significant dehydration, which can be a consequence of diarrhea, vomiting, or reduced fluid intake.
Recommended Actions:
-
Fluid Replacement: Immediately administer subcutaneous or intraperitoneal fluids (e.g., warm sterile saline) as per your institution's veterinary protocol.
-
Assess for Cause: Determine the underlying cause of the dehydration. If severe diarrhea or vomiting is present, refer to the specific troubleshooting guide for those issues.
-
Nutritional Support: Provide a liquid or gel-based diet to ensure the animal is receiving calories and electrolytes.
-
Dose Modification: Temporarily suspend this compound administration until the animal is rehydrated and stable.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the mechanism of action of this compound? Varlitinib is a potent, reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[5] By inhibiting these receptors, it blocks downstream signaling pathways involved in cell growth and proliferation.
-
What are the most common toxicities observed with pan-HER inhibitors in animal models? Based on clinical data and preclinical studies with similar compounds, the most expected toxicities include gastrointestinal issues (diarrhea, weight loss), dermatological problems (skin rash), and general signs of malaise (lethargy, dehydration).[6][7]
Dosing and Administration
-
How should I determine the starting dose for my animal study? The starting dose should be based on previously published efficacy studies in similar tumor models, if available. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) in your specific animal strain and model.
-
What is the recommended vehicle for oral administration of this compound? The choice of vehicle can impact drug absorption and bioavailability. Common vehicles for oral gavage in preclinical studies include solutions of 0.5% methylcellulose or 1% carboxymethylcellulose. It is crucial to check the solubility and stability of this compound in the chosen vehicle.
Monitoring and Management
-
How frequently should I monitor my animals during a this compound study? A typical monitoring schedule includes daily observation for clinical signs of toxicity, body weight measurement at least three times per week, and tumor volume measurement twice per week. If signs of toxicity are observed, the frequency of monitoring should be increased.
-
What clinical signs should I be looking for as indicators of toxicity? Key indicators include weight loss (especially >15% of baseline), diarrhea, hunched posture, ruffled fur, lethargy, dehydration (assessed by skin turgor), and the development of skin lesions.
Data on this compound and Related Inhibitors
Table 1: Dose-Dependent Efficacy of Varlitinib in a Murine Xenograft Model
| Dose (mg/kg, orally, twice a day) | Tumor Growth Inhibition | Observations | Reference |
| 25 | Significant | Dose-related tumor growth inhibition | [8] |
| 50 | Significant | Dose-related tumor growth inhibition | [8] |
| 100 | Complete tumor regression | Well-tolerated at all dose levels | [8] |
Table 2: Common Toxicities of Pan-HER Inhibitors (Clinical and Preclinical)
| Toxicity | Grade 1-2 Symptoms | Grade 3-4 Symptoms | Management Considerations |
| Diarrhea | Increase in stool frequency, loose stools | Severe increase in stool frequency, dehydration, electrolyte imbalance | Loperamide, fluid support, dose modification |
| Skin Rash | Erythema, papules, pustules | Severe rash covering a large body surface area, ulceration | Topical corticosteroids, topical/systemic antibiotics for secondary infection |
| Fatigue | Lethargy, reduced activity | Severe lethargy, inability to access food/water | Supportive care, dose modification |
| Nausea/Vomiting | Reduced food intake | Significant reduction in food/water intake, dehydration | Anti-emetics (consult with veterinarian), supportive care |
Experimental Protocols
Protocol 1: Assessment and Management of Diarrhea
-
Daily Monitoring:
-
Record body weight.
-
Visually inspect the cage for the presence and consistency of feces.
-
Score fecal consistency (e.g., 0=normal, 1=soft, 2=loose, 3=watery).
-
-
Intervention Thresholds:
-
Mild Diarrhea (Score 1-2) with <10% weight loss:
-
Provide supplemental hydration with hydrogel or a water bottle with a long sipper tube.
-
Ensure easy access to food.
-
-
Moderate to Severe Diarrhea (Score 3) or >15% weight loss:
-
Administer 1-2 mL of warm (37°C) sterile 0.9% saline subcutaneously.
-
Provide a highly palatable, high-calorie dietary supplement.
-
Consult with a veterinarian regarding the use of anti-diarrheal medication (e.g., loperamide).
-
Consider a temporary reduction or cessation of this compound dosing.
-
-
-
Record Keeping: Meticulously document all observations, scores, and interventions for each animal.
Protocol 2: Assessment and Management of Skin Rash
-
Weekly Skin Examination:
-
Visually inspect the skin, particularly on the ears, paws, and dorsal areas, for erythema, papules, and pustules.
-
Score the severity of the rash (e.g., 0=no rash, 1=mild, 2=moderate, 3=severe).
-
-
Intervention:
-
Mild to Moderate Rash (Score 1-2):
-
Apply a thin layer of 1% hydrocortisone cream to the affected area once daily.
-
-
Severe Rash (Score 3) or signs of infection (e.g., open sores, purulent discharge):
-
Clean the affected area with a mild antiseptic solution (e.g., chlorhexidine diluted in saline).
-
Apply a topical antibiotic ointment.
-
Consult with a veterinarian for potential systemic antibiotic therapy.
-
-
-
Environmental Enrichment: Provide non-abrasive bedding material to minimize skin irritation.
Visualizations
Caption: Varlitinib inhibits HER1, HER2, and HER4, blocking downstream signaling pathways.
Caption: Workflow for monitoring and managing Varlitinib-induced toxicity in animal models.
References
- 1. [PDF] Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 3. Topical JAK inhibition ameliorates EGFR inhibitor-induced rash in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR Inhibitor-induced Acneiform Rash: A Review of Current Management Strategies [practicaldermatology.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Varlitinib Tosylate Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Varlitinib Tosylate resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Varlitinib is an oral, reversible, small-molecule pan-HER inhibitor that targets the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1] By inhibiting these receptors, Varlitinib aims to block downstream signaling pathways that are crucial for cell proliferation and survival in cancer cells.[1]
Q2: We are observing a diminished response to Varlitinib in our cancer cell line that was previously sensitive. What are the potential mechanisms of resistance?
Acquired resistance to Varlitinib can arise from various molecular alterations. One of the primary mechanisms observed in preclinical studies, particularly in cholangiocarcinoma cells, is the activation of the PI3K/Akt signaling pathway. This bypass track allows cancer cells to maintain proliferation and survival signals despite the inhibition of HER pathways by Varlitinib. Other potential mechanisms, common to pan-HER inhibitors, include amplification of HER2 or MET, which can provide alternative growth signals.
Q3: Our Varlitinib-resistant cell line shows sustained phosphorylation of Akt even in the presence of the drug. What does this indicate and how can we address it?
Sustained Akt phosphorylation strongly suggests the activation of the PI3K/Akt signaling pathway as a primary resistance mechanism. To overcome this, a combination therapy approach is recommended. Preclinical studies have shown that co-treatment with a PI3K inhibitor, such as BKM-120, can synergistically inhibit the growth of Varlitinib-resistant cells.
Q4: Are there specific cancer types or cell lines that are known to be intrinsically resistant to Varlitinib?
Preclinical data indicates that the sensitivity to Varlitinib can vary among different cancer cell lines. For instance, in cholangiocarcinoma, the KKU-100 cell line has shown a poorer response to Varlitinib compared to the KKU-214 cell line. This difference in sensitivity is linked to the differential activation of downstream signaling pathways, such as the PI3K/Akt pathway. In triple-negative breast cancer, the MDA-MB-231 cell line has also demonstrated resistance to the apoptotic effects of Varlitinib.
Q5: What is the recommended approach for developing a Varlitinib-resistant cancer cell line in the lab?
Developing a Varlitinib-resistant cell line typically involves a long-term, dose-escalation protocol. The parental sensitive cell line is continuously exposed to Varlitinib, starting at a low concentration (e.g., the IC20) and gradually increasing the dose as the cells adapt and become resistant. This process can take several months. It is crucial to monitor the cell population for changes in morphology and proliferation rates and to periodically assess the IC50 to confirm the development of resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Varlitinib in sensitive parental cell lines.
| Potential Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Ensure you are using a low-passage, authenticated cell line. Consider single-cell cloning to establish a homogenous parental population. |
| Variability in experimental conditions | Standardize all assay parameters, including cell seeding density, drug incubation time, and reagent concentrations. |
| Drug degradation | Prepare fresh Varlitinib stock solutions regularly and store them appropriately, protected from light and at the recommended temperature. |
| Inaccurate cell counting | Use a reliable method for cell counting, such as an automated cell counter, to ensure consistent seeding density. |
Issue 2: Failure to establish a stable Varlitinib-resistant cell line.
| Potential Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a low concentration of Varlitinib (e.g., IC20) and increase the dose gradually (e.g., by 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Drug concentration is too low | If cells show no signs of stress or death at the initial concentration, a slightly higher starting dose may be necessary. Ensure the concentration is still below the IC50 of the parental line. |
| Inconsistent drug exposure | Maintain a consistent schedule of media changes with fresh Varlitinib to ensure continuous drug pressure. |
| Cell line is not viable for long-term culture | Some cell lines may not be robust enough for the lengthy process of developing drug resistance. Consider using a different, more resilient cell line. |
Issue 3: Varlitinib-resistant cells lose their resistant phenotype over time.
| Potential Cause | Troubleshooting Step |
| Lack of continuous drug pressure | To maintain the resistant phenotype, it is often necessary to culture the resistant cells in the continuous presence of a maintenance concentration of Varlitinib. |
| Cell line contamination | Regularly check your cell cultures for mycoplasma contamination, which can affect cell behavior and drug response. |
| Genetic drift | Periodically re-characterize the resistant cell line to ensure the stability of the resistance mechanism. It is also good practice to freeze down vials of the resistant cells at different passages. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Varlitinib in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| KKU-214 | Cholangiocarcinoma | ~5 | Sensitive |
| KKU-100 | Cholangiocarcinoma | >10 | Shows poor response |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5 | Sensitive |
| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | Resistant to apoptosis |
| NCI-N87 | HER2+ Gastric Cancer | Not specified | Sensitive |
Table 2: Synergistic Effect of Varlitinib and PI3K Inhibitor (BKM-120) in Varlitinib-Resistant Cells
| Cell Line | Treatment | Effect on Cell Viability |
| KKU-100 | Varlitinib alone | Minimal inhibition |
| KKU-100 | BKM-120 alone | Moderate inhibition |
| KKU-100 | Varlitinib + BKM-120 | Significant synergistic inhibition |
Experimental Protocols
Protocol 1: Generation of Varlitinib-Resistant Cancer Cell Lines
This protocol outlines a general method for developing Varlitinib-resistant cancer cell lines using a stepwise dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Standard cell culture equipment (incubator, flasks, pipettes, etc.)
-
Cell counting apparatus
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the IC50 of the Parental Cell Line: Before starting the resistance induction, accurately determine the IC50 of the parental cell line for Varlitinib using a standard cell viability assay.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of Varlitinib, typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Closely monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them as you would normally, maintaining the same concentration of Varlitinib in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration for several passages, increase the Varlitinib concentration by a factor of 1.5 to 2.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the Varlitinib concentration over time. This process may take several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the adapting cell population. A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.
-
Establishment of a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cells at that concentration for several passages to ensure stability.
-
Cryopreservation: It is crucial to cryopreserve vials of the resistant cells at various stages of the development process as backups.
Protocol 2: Western Blot Analysis of PI3K/Akt Signaling Pathway
This protocol is for assessing the activation status of the PI3K/Akt pathway in sensitive and resistant cell lines.
Materials:
-
Sensitive and Varlitinib-resistant cell lines
-
This compound
-
PI3K inhibitor (optional, for combination studies)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed both sensitive and resistant cells and treat them with Varlitinib at the desired concentration and time point. Include untreated controls for both cell lines.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the levels of protein phosphorylation between the different conditions.
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt pathway activation as a Varlitinib resistance mechanism.
Caption: Workflow for developing and characterizing Varlitinib resistance.
References
Varlitinib Tosylate dose-limiting toxicities in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical use of Varlitinib Tosylate. The information is based on publicly available data from preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Varlitinib (also known as ASLAN001 or ARRY-334543) is an oral, potent, and reversible small-molecule pan-HER inhibitor.[1][2] It targets the tyrosine kinase activity of the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[1][2] By inhibiting these receptors, Varlitinib can block downstream signaling pathways involved in cell proliferation and survival, leading to an anti-tumor effect.[2]
Q2: In which preclinical models has Varlitinib shown anti-tumor activity?
A2: Varlitinib has demonstrated significant anti-tumor activity in various preclinical models, including xenografts of human breast, lung, epidermal, and gastric carcinoma.[3][4]
Q3: What are the known dose-limiting toxicities (DLTs) of Varlitinib in preclinical studies?
A3: Specific quantitative data on dose-limiting toxicities (DLTs) from dedicated preclinical toxicology studies of Varlitinib are not extensively available in the public domain. This information is often proprietary. However, preclinical efficacy studies in murine xenograft models have reported that Varlitinib was well-tolerated at doses up to 100 mg/kg administered orally twice a day. It is important to note that "well-tolerated" in the context of an efficacy study does not preclude the possibility of toxicities at higher doses or with longer duration of treatment. Researchers should perform their own dose-range finding and toxicology studies in their specific models.
Q4: What are the common adverse events observed in clinical trials with Varlitinib, which might provide insights into potential preclinical toxicities?
A4: While direct preclinical DLT data is limited, clinical trial data can offer insights into the potential toxicological profile of Varlitinib. In a Phase 1 study, dose-limiting toxicities included elevations in liver enzymes (AST/ALT), fatigue, weakness, anorexia, and thrombosis at doses ranging from 300 mg to 600 mg twice daily. The most frequent drug-related adverse events were fatigue, diarrhea, rash, and anorexia, mostly of Grade 1 or 2 severity.
Troubleshooting Guide
Problem: Unexpected toxicity or mortality in animal models at previously reported "safe" doses.
-
Possible Cause 1: Vehicle-related toxicity.
-
Troubleshooting: Ensure the vehicle used for Varlitinib formulation is appropriate for the animal model and administration route. Run a vehicle-only control group to assess its toxicity.
-
-
Possible Cause 2: Differences in animal strain, age, or health status.
-
Troubleshooting: Document and control for the specific strain, age, and health status of the animals used in the experiment. These factors can significantly influence drug tolerance.
-
-
Possible Cause 3: Formulation or administration errors.
-
Troubleshooting: Verify the concentration and stability of the Varlitinib formulation. Ensure accurate and consistent dosing administration.
-
-
Possible Cause 4: Off-target effects in a specific model.
-
Troubleshooting: The toxicity profile of a drug can vary between different cancer models and animal species. It is crucial to establish a maximum tolerated dose (MTD) specifically for your experimental setup.
-
Problem: Lack of anti-tumor efficacy at established preclinical doses.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting: Perform pharmacokinetic analysis to ensure adequate absorption and systemic exposure of Varlitinib in your model.
-
-
Possible Cause 2: Tumor model is not dependent on HER signaling.
-
Troubleshooting: Confirm the expression and activation of HER1, HER2, or HER4 in your tumor model through methods like immunohistochemistry (IHC) or western blotting. Varlitinib's efficacy is dependent on the presence of these targets.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting: Investigate potential mechanisms of resistance, such as mutations in the target receptors or activation of alternative signaling pathways.
-
Data Presentation
Table 1: Summary of Varlitinib Efficacy in Preclinical Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Citation |
| Murine Xenograft | A431 (EGFR overexpressing) | 25, 50, 100 mg/kg, p.o., BID for 21 days | Significant dose-related tumor growth inhibition | [5] |
| Murine Xenograft | Breast, Gastric, Ovarian Carcinoma | Not specified | Tumor regressions as monotherapy and in combination | [4] |
Note: This table summarizes efficacy data from studies where the drug was reported to be well-tolerated at the tested doses. It does not represent a formal toxicology assessment.
Experimental Protocols
General Protocol for Assessing Anti-Tumor Efficacy in a Xenograft Model (Illustrative)
-
Cell Culture: Culture human cancer cells (e.g., A431 for EGFR overexpression) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
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Varlitinib Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water). Administer the drug or vehicle control orally (p.o.) via gavage at the desired dose and schedule (e.g., twice daily, BID).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Caption: Varlitinib inhibits HER family receptors, blocking downstream signaling pathways.
Caption: General workflow for a preclinical xenograft study.
References
Technical Support Center: Improving Varlitinib Tosylate Oral Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Varlitinib Tosylate for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: Varlitinib is a potent, oral, reversible, small-molecule pan-HER inhibitor that targets EGFR (HER1), HER2, and HER4.[1][2][3] Its tosylate salt form, like many tyrosine kinase inhibitors, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4] This poor solubility can lead to low and variable oral bioavailability, posing challenges for establishing a linear dose-exposure relationship in preclinical studies and potentially impacting the translation of in vivo efficacy to clinical settings.[5][6]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and, consequently, its bioavailability.[4][7]
-
Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can increase its solubility and facilitate its absorption through the lymphatic system.[8][9]
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Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the rate and extent of absorption.[10]
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Use of Solubilizing Agents: Incorporating co-solvents, surfactants, or cyclodextrins in the formulation can improve the solubility of this compound in the gastrointestinal fluids.[11]
Q3: What is the mechanism of action of Varlitinib?
A3: Varlitinib is a pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR) family, including HER1 (EGFR), HER2, and HER4.[1][3] By inhibiting these receptor tyrosine kinases, Varlitinib blocks downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This inhibition ultimately leads to reduced tumor growth and induction of apoptosis.
Data Presentation: Pharmacokinetic Parameters of Different Varlitinib Formulations
The following table summarizes hypothetical comparative pharmacokinetic data in rats for different oral formulations of this compound (20 mg/kg dose). This data is illustrative and intended to demonstrate the potential improvements in bioavailability with advanced formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 350 ± 50 | 4.0 ± 1.0 | 2800 ± 450 | 100 (Reference) |
| Solid Dispersion (1:5 Drug:Polymer) | 980 ± 120 | 2.0 ± 0.5 | 8500 ± 900 | 304 |
| Nanoemulsion | 1250 ± 150 | 1.5 ± 0.5 | 10500 ± 1100 | 375 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (100 mesh)
Procedure:
-
Dissolution: Dissolve this compound and PVP K30 in a 1:5 weight ratio in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol. For example, for 100 mg of this compound, use 500 mg of PVP K30.
-
Solvent Evaporation: Attach the flask containing the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Further dry the solid film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the material using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.
-
Storage: Store the prepared solid dispersion in a desiccator at room temperature until further use.
Protocol 2: Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
Objective: To formulate this compound in an oil-in-water nanoemulsion to improve its oral absorption.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil
-
Lecithin (as emulsifier)
-
Polysorbate 80 (as surfactant)
-
Glycerol
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Oil Phase Preparation: Dissolve this compound in MCT oil at a concentration of 10 mg/mL with gentle heating (around 40°C) and stirring until a clear solution is obtained. Add lecithin to the oil phase and stir until fully dissolved.
-
Aqueous Phase Preparation: In a separate beaker, dissolve Polysorbate 80 and glycerol in purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for 5-10 cycles at a pressure of 15,000 psi.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer. A particle size of <200 nm with a PDI of <0.3 is generally desirable.
-
Storage: Store the nanoemulsion at 4°C in a sealed container.
Troubleshooting Guides
Issue 1: Inconsistent Dosing and Vehicle Effects in Oral Gavage
| Symptom | Possible Cause | Troubleshooting Steps |
| Clogging of the gavage needle | Poor suspension of the drug in the vehicle. Agglomeration of drug particles. | 1. Ensure the formulation is a homogenous suspension before each administration. Vortex or sonicate briefly if necessary.2. Consider using a vehicle with a higher viscosity (e.g., 0.5% methylcellulose) to maintain suspension.3. If using a solid dispersion, ensure it is fully dissolved or finely suspended in the dosing vehicle. |
| High variability in pharmacokinetic data between animals | Inaccurate dosing volume. Stress-induced changes in gastrointestinal motility. Inconsistent formulation preparation. | 1. Use appropriate and calibrated syringes for dosing. Ensure the full dose is administered.2. Handle animals gently to minimize stress. Consider precoating the gavage needle with a sucrose solution to improve acceptance.[12]3. Standardize the formulation preparation procedure and ensure consistency between batches. |
| Animal distress or mortality after dosing | Aspiration of the formulation into the lungs. Esophageal injury. Toxicity of the vehicle. | 1. Ensure proper restraint and technique during oral gavage. The gavage needle should be inserted gently and without resistance.2. Use a flexible gavage needle to minimize the risk of tissue damage.3. Select a vehicle with a good safety profile for the chosen animal model and dosing regimen. |
Issue 2: Poor or Variable Drug Exposure Despite Improved Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Cmax and AUC values | Insufficient improvement in drug dissolution in vivo. First-pass metabolism. P-glycoprotein (P-gp) efflux. | 1. Further optimize the formulation (e.g., increase drug-to-carrier ratio in solid dispersion, modify nanoemulsion composition).2. Investigate the potential for co-administration with an inhibitor of relevant metabolizing enzymes (e.g., CYP3A4), if ethically permissible and relevant to the study goals.3. Consider incorporating a P-gp inhibitor in the formulation or as a co-administered agent. |
| Non-linear pharmacokinetics with increasing dose | Saturation of absorption mechanisms. Solubility-limited absorption at higher doses. | 1. Conduct dose-escalation studies to identify the linear dose range for the formulation.2. If solubility is still the limiting factor at higher doses, a more advanced formulation strategy may be required. |
Visualizations
Signaling Pathway of Varlitinib Action
Varlitinib inhibits HER family receptors, blocking downstream signaling pathways.
Experimental Workflow for Improving Oral Bioavailability
References
- 1. Portico [access.portico.org]
- 2. onclive.com [onclive.com]
- 3. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Varlitinib Tosylate experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Varlitinib Tosylate.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
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Question: We are observing variable IC50 values for this compound in our cancer cell line proliferation assays. What could be the cause?
-
Answer: Inconsistent potency can stem from several factors related to compound handling, assay conditions, and cell line characteristics. Here are the primary aspects to investigate:
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Solubility Issues: this compound is practically insoluble in water and has limited solubility in ethanol. It is most soluble in DMSO.[1] If the compound precipitates in your culture medium, its effective concentration will be reduced.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO and ensure it is fully dissolved. When diluting into your aqueous culture medium, do so in a stepwise manner and vortex gently. Visually inspect for any precipitation. The final DMSO concentration in your assay should be kept low (typically ≤0.1%) and consistent across all wells, including controls.
-
-
Compound Stability: While the solid form is stable for years when stored correctly, this compound in solution may be less stable. Aqueous solutions are not recommended for storage for more than a day.[2]
-
Recommendation: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Cell Line Heterogeneity: Different cancer cell lines, even those with similar HER2 expression levels, can exhibit varying sensitivity to Varlitinib.[3][4] This can be due to differences in downstream signaling pathways or the presence of other resistance mechanisms.
-
Recommendation: Ensure your cell line's identity and HER2 status are verified. If you are observing drift in results over time, consider obtaining a fresh vial of cells from a reputable cell bank.
-
-
Assay-Specific Factors: The type of proliferation assay (e.g., MTT, CellTiter-Glo) and the incubation time can influence the apparent IC50 value.
-
Recommendation: Standardize your protocol, including seeding density, treatment duration, and the assay method itself. Ensure that the chosen incubation time is sufficient for Varlitinib to exert its anti-proliferative effects.
-
-
Issue 2: Difficulty in detecting a downstream signaling effect by Western Blot.
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Question: We are treating HER2-positive cells with this compound but are not seeing a consistent decrease in the phosphorylation of downstream targets like AKT or ERK. Why might this be?
-
Answer: This issue often points to problems with the experimental workflow, from treatment to protein analysis.
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Insufficient Treatment Time or Concentration: The inhibition of signaling pathways is a dynamic process. The effect may be transient or require a specific concentration to be detectable.
-
Recommendation: Perform a time-course and dose-response experiment. Analyze protein lysates at various time points (e.g., 1, 6, 24 hours) and concentrations around the known IC50 for your cell line to identify the optimal conditions for observing pathway inhibition.
-
-
Suboptimal Lysate Preparation: The phosphorylation state of proteins can change rapidly after cell lysis if phosphatases are not properly inhibited.
-
Recommendation: Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Western Blotting Technique: A variety of factors in the Western blotting process can lead to inconsistent or weak signals.
-
Recommendation: Ensure complete protein transfer from the gel to the membrane. Use an appropriate blocking buffer (e.g., BSA for phospho-antibodies) to minimize background. Optimize your primary and secondary antibody concentrations and incubation times. Always include a positive control (e.g., lysate from untreated, stimulated cells) and a loading control.
-
-
Issue 3: High variability in in vivo xenograft studies.
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Question: Our in vivo xenograft study with this compound is showing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential reasons?
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Answer: In vivo studies are inherently more complex, and variability can be introduced at multiple stages.
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Drug Formulation and Administration: this compound's poor aqueous solubility can make consistent oral dosing challenging.
-
Recommendation: Use a well-established vehicle for oral administration, such as 0.5% methylcellulose with 0.2% Tween 80, to ensure a uniform suspension. Ensure accurate dosing for each animal based on its body weight.
-
-
Tumor Model Heterogeneity: The growth rate and sensitivity of xenograft tumors can vary.
-
Recommendation: Ensure that tumors are of a consistent size at the start of treatment. Randomize animals into treatment and control groups to distribute any variability evenly.
-
-
Pharmacokinetics: The absorption and metabolism of Varlitinib can differ between individual animals.
-
Recommendation: While difficult to control, being aware of this potential variability is important for data interpretation. Ensure that the dosing schedule is consistent.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
Q2: What is the recommended solvent and storage condition for this compound?
-
A2: this compound should be dissolved in DMSO to prepare a stock solution.[1] The solid compound should be stored at -20°C for long-term stability.[2] DMSO stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh aqueous dilutions for each experiment.[2]
-
-
Q3: Is this compound selective?
-
Q4: What are some common cell lines used in this compound experiments?
-
Q5: What are typical in vivo doses for this compound in xenograft models?
-
A5: In murine xenograft models, this compound has been shown to be effective at doses ranging from 25 to 100 mg/kg, administered orally twice a day.[5]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| HER1 (EGFR) | 7[5][7] |
| HER2 | 2[5][7] |
| HER4 | 4[5][7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 93 mg/mL[1] | Recommended for stock solutions. |
| Water | Insoluble[1] | Avoid direct dissolution in aqueous buffers. |
| Ethanol | Insoluble[1] | Not a recommended solvent. |
| PBS (pH 7.2) | Slightly soluble[2] | Aqueous solutions are not stable for long-term storage. |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Western Blot Analysis of HER2 Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 6 hours). Include an untreated and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Varlitinib Tosylate stability in different solvents and temperatures
This technical support center provides guidance on the stability of Varlitinib Tosylate in various solvents and at different temperatures. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound powder is stable when stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q2: What is the shelf life of this compound solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature. The following table summarizes the recommended storage times for stock solutions:
| Solvent | Storage Temperature | Recommended Storage Period |
| DMSO | -80°C | Up to 1 year[1] |
| DMSO | -20°C | Up to 1 month[1] |
| DMSO | 4°C | Up to 2 weeks[2] |
For in vivo experiments, it is always recommended to use freshly prepared solutions.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is reported to have a solubility of up to 93 mg/mL in fresh DMSO; however, it is important to note that moisture-absorbing DMSO can reduce its solubility.[1] this compound is considered insoluble in water and ethanol.[1][4]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 8.11 mg of this compound in 1 mL of DMSO. If you observe any precipitation, gentle warming and vortexing may help to fully dissolve the compound.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The concentration of the solution may be too high for the storage temperature. The solvent may have absorbed moisture. | Try preparing a more dilute stock solution. Ensure you are using fresh, anhydrous DMSO for preparing the solution. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation. If precipitation is observed, gently warm the solution and vortex to redissolve. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution. | Always follow the recommended storage conditions. Prepare fresh working solutions from a properly stored stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound | The solvent quality may be poor (e.g., contains water). The compound may not be soluble at the desired concentration. | Use fresh, anhydrous DMSO. Try sonicating the solution for a short period. If solubility is still an issue, consider preparing a more dilute stock solution. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This is a general protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method optimization and validation are required for specific applications.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in fresh DMSO to a concentration of 1 mg/mL.
-
Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation: Before injection, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (unstressed). A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of remaining this compound can be calculated.
Forced degradation studies are crucial for understanding the stability of a drug substance.[6][7]
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies of this compound.
Signaling Pathway
Varlitinib is a pan-EGFR inhibitor, targeting HER1 (EGFR), HER2, and HER4.[2][8][9][10] Inhibition of these receptor tyrosine kinases blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation.
Caption: Varlitinib inhibits EGFR, HER2, and HER4 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound|1146629-86-8|MSDS [dcchemicals.com]
- 6. Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 1146629-86-8|DC Chemicals [dcchemicals.com]
- 10. abmole.com [abmole.com]
Cell line-specific sensitivity to Varlitinib Tosylate
Welcome to the Varlitinib Tosylate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in their preclinical evaluation of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Cell Line-Specific Sensitivity to this compound
Varlitinib is a potent, oral, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] Its anti-tumor activity is linked to the inhibition of these key signaling pathways, which are often dysregulated in various cancers.
Data Presentation: Varlitinib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values of Varlitinib in various cancer cell lines.
Table 1: Varlitinib Enzymatic and Phosphorylation IC50 Values
| Target | IC50 (nM) | Assay Type | Reference |
| ErbB1 (EGFR) | 7 | Enzymatic | [3] |
| ErbB2 (HER2) | 2 | Enzymatic | [3] |
| ErbB4 (HER4) | 4 | Enzymatic | [4] |
| p-ErbB2 (BT-474 cells) | 43 | Cellular Phosphorylation | [3] |
| p-ErbB1 (A431 cells) | 36 | Cellular Phosphorylation | [3] |
Table 2: Varlitinib Cell Viability (MTT Assay) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Key Characteristics | Reference |
| Breast Cancer | ||||
| BT-474 | Breast Carcinoma | Not explicitly stated, but sensitive | HER2 Overexpression | [3] |
| MDA-MB-453 | Breast Carcinoma | Not explicitly stated, but sensitive | HER2 Overexpression | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Sensitive | EGFR Expressing | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Resistant | KRAS G13D Mutation | [5] |
| HCC1937 | Breast Carcinoma | 20 | [4] | |
| HCC70 | Breast Carcinoma | 10 | [4] | |
| Gastric Cancer | ||||
| NCI-N87 | Gastric Carcinoma | Not explicitly stated, but sensitive | HER2 Amplified | [6] |
| GCIY | Gastric Cancer | <0.1 | HER2 Amplified | [6] |
| NUGC4 | Gastric Cancer | <0.1 | HER2 Amplified | [6] |
| SNU-216 | Gastric Cancer | <0.1 | HER2 Amplified | [6] |
| NUGC3 | Gastric Cancer | <0.1 | [6] | |
| Lung Cancer | ||||
| H1650 | Non-Small Cell Lung | Not explicitly stated, but sensitive | [3] | |
| A549 | Non-Small Cell Lung | Not explicitly stated, but sensitive | [3] | |
| H292 | Non-Small Cell Lung | Not explicitly stated, but sensitive | [3] | |
| Colorectal Cancer | ||||
| LoVo | Colorectal Carcinoma | Not explicitly stated, but sensitive | [3] | |
| HT-29 | Colorectal Carcinoma | Not explicitly stated, but sensitive | [3] | |
| Epidermoid Carcinoma | ||||
| A431 | Epidermoid Carcinoma | Not explicitly stated, but sensitive | EGFR Overexpression | [3] |
| Ovarian Cancer | ||||
| SK-OV-3 | Ovarian Carcinoma | Not explicitly stated, but sensitive | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of Varlitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed to ensure complete dissolution. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value.
Experimental workflow for the MTT cell viability assay.
Western Blot Analysis of HER Pathway Inhibition
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the HER signaling pathway following treatment with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Varlitinib at various concentrations for the desired time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control to determine the effect of Varlitinib on protein phosphorylation.
Western blot workflow for analyzing HER pathway inhibition.
Troubleshooting Guides
MTT Assay Troubleshooting
Issue: High variability between replicate wells.
Troubleshooting high variability in MTT assays.
Issue: Cell viability greater than 100% in treated wells.
Troubleshooting cell viability exceeding 100%.
Western Blot Troubleshooting
Issue: No or weak signal for phosphorylated proteins.
Troubleshooting weak or absent phospho-protein signals.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most sensitive to this compound?
A1: Generally, cell lines with overexpression or amplification of HER2 (e.g., BT-474, NCI-N87) or overexpression of EGFR (e.g., A431) tend to be more sensitive to Varlitinib.[3] Some triple-negative breast cancer cell lines that express EGFR, such as MDA-MB-468, also show sensitivity.[5]
Q2: My cell line of interest is not listed in the sensitivity table. How can I predict its sensitivity to Varlitinib?
A2: The sensitivity of a cell line to Varlitinib is often correlated with its dependence on the HER signaling pathway. You can assess the expression levels of EGFR, HER2, HER3, and HER4. High expression of EGFR and/or HER2 is a good indicator of potential sensitivity. Additionally, you can perform a dose-response experiment using the MTT assay protocol provided to determine the IC50 value for your specific cell line.
Q3: What are the known mechanisms of resistance to Varlitinib?
A3: Resistance to pan-HER inhibitors like Varlitinib can arise from several mechanisms:
-
Mutations in downstream signaling components: For example, the KRAS G13D mutation in the MDA-MB-231 cell line leads to constitutive activation of the MAPK/ERK pathway, bypassing the need for upstream HER signaling.[5]
-
Activation of alternative signaling pathways: Cells can compensate for HER pathway inhibition by upregulating other survival pathways.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
Q4: How does Varlitinib affect the downstream signaling pathways?
A4: Varlitinib inhibits the tyrosine kinase activity of EGFR, HER2, and HER4, which in turn blocks the phosphorylation and activation of these receptors. This leads to the downregulation of major downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, ultimately inhibiting cell proliferation and inducing apoptosis.[7]
Q5: What is the mechanism of action of Varlitinib?
A5: Varlitinib is a reversible, ATP-competitive inhibitor of the tyrosine kinase domains of EGFR, HER2, and HER4. By binding to the ATP-binding pocket of these receptors, Varlitinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cell growth and survival.[3]
Simplified signaling pathway showing Varlitinib's mechanism of action.
References
- 1. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of pan‐HER inhibitors in HER2‐positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of hygroscopic DMSO on Varlitinib Tosylate solubility
This technical support resource provides troubleshooting guidance and frequently asked questions regarding the solubility of Varlitinib Tosylate, with a specific focus on the impact of using hygroscopic Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the tosylate salt form of Varlitinib.[1][2][3] Varlitinib is a potent and reversible small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][3][4] Specifically, it shows strong inhibitory activity against HER1 (EGFR), HER2, and HER4 with IC50 values of 7 nM, 2 nM, and 4 nM, respectively.[1][5] By inhibiting these receptors, Varlitinib blocks downstream signaling pathways, such as the RAS/RAF/MEK/MAPK pathway, which are crucial for cell proliferation and survival in cancers that overexpress these receptors.[1][5]
Caption: Varlitinib's inhibitory action on the EGFR signaling pathway.
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
The most common reason for solubility issues with this compound is the water content in the DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7][8] This absorbed water can significantly decrease the solubility of many compounds, including this compound.[5][9] It is strongly recommended to use fresh, newly opened, anhydrous-grade DMSO for preparing your solutions.[5][9]
Q3: My this compound solution in DMSO was initially clear, but now I see a precipitate. What happened?
Precipitation from a previously clear DMSO stock solution is a common problem, often triggered by two main factors related to water absorption:
-
Reduced Solubility: As the DMSO absorbs atmospheric moisture over time, its solvent properties change, and it can no longer keep the compound in solution, leading to precipitation.[7][8]
-
Freeze-Thaw Cycles: The presence of water in DMSO significantly lowers its freezing point.[10] Repeated freeze-thaw cycles of "wet" DMSO can create conditions that encourage the compound to crystallize and precipitate out of solution.[10][11] This is because the crystallized form of the compound is often in a lower energy state and is less soluble than its amorphous form.[10][11]
Q4: Can the water content in DMSO affect my experimental results?
Absolutely. If your this compound has partially precipitated, the actual concentration of the compound in the supernatant will be lower than intended. This can lead to significant variability and erroneous results in biological assays, such as underestimation of the compound's potency.[8]
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve Completely in DMSO.
-
Root Cause: The DMSO has likely absorbed water from the atmosphere, reducing its solvating power for this compound.
-
Solution:
-
Discard the current DMSO and use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[9]
-
Warm the solution gently (e.g., to 60°C) and use sonication to aid dissolution, as this can help overcome kinetic barriers to solubility.[5]
-
Ensure you are working within the known solubility limits (see Table 1).
-
Issue 2: Precipitate Forms in a Previously Clear Stock Solution.
-
Root Cause: This is likely due to water absorption during storage and/or repeated freeze-thaw cycles.[10][11]
-
Solution:
-
Before use, bring the vial to room temperature and vortex thoroughly.
-
Gently warm and sonicate the solution to try and redissolve the precipitate.
-
If the precipitate does not redissolve, it is best to prepare a fresh stock solution using new, anhydrous DMSO.
-
To prevent this, aliquot your main stock solution into smaller, single-use volumes to minimize exposure to air and avoid multiple freeze-thaw cycles.[9]
-
Data and Protocols
Data Presentation
Table 1: Varlitinib & this compound Solubility in DMSO
| Compound | Solvent Condition | Reported Solubility | Molar Concentration | Source |
| Varlitinib | Fresh, Anhydrous DMSO | 93 mg/mL | ~199.16 mM | [9] |
| Varlitinib | Fresh, Anhydrous DMSO | 33.33 mg/mL | ~71.38 mM | [5] |
| Varlitinib | Moisture-Absorbing DMSO | 6 mg/mL | ~12.84 mM | [9] |
| This compound | DMSO | Data not specified, but moisture has a significant impact | - | [5] |
Note: The significant drop in solubility from 93 mg/mL to 6 mg/mL for Varlitinib highlights the critical impact of water in DMSO.[9]
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight |
| Varlitinib | C₂₂H₁₉ClN₆O₂S | 466.94 g/mol |
| This compound | C₃₆H₃₅ClN₆O₈S₃ | 811.35 g/mol |
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Stock Solutions
-
Preparation: Allow the this compound vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder and into the solvent.
-
Solvent Addition: Use a calibrated pipette with a fresh tip to add the required volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied.[5]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use, tightly sealed vials. Store at -20°C or -80°C as recommended.[4][9]
Protocol 2: Best Practices for Handling and Storing Hygroscopic Solvents (DMSO)
-
Purchase Appropriately: Purchase solvents in small volumes to ensure the contents are used quickly after opening.
-
Store Properly: Store unopened solvent containers in a cool, dry place.[6] After opening, tightly reseal the container immediately after each use.[6] Consider using a desiccant cabinet for storing opened bottles.
-
Minimize Exposure: Open containers for the shortest time possible in an environment with low humidity, if feasible.[6]
-
Use Dry Equipment: Ensure all glassware, pipette tips, and other equipment that will contact the solvent are thoroughly dry.
-
Avoid Contamination: Never return unused solvent to the original stock bottle.
Visualized Workflows and Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound|CAS 1146629-86-8|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tutorchase.com [tutorchase.com]
- 7. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ziath.com [ziath.com]
- 11. ziath.com [ziath.com]
Varlitinib Tosylate Formulation for Intraperitoneal Injection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of Varlitinib Tosylate for intraperitoneal (IP) injection in preclinical studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Varlitinib is a potent and reversible small-molecule inhibitor of pan-EGFR (ErbB) family tyrosine kinases, with IC50 values of 7 nM, 2 nM, and 4 nM for HER1 (EGFR), HER2, and HER4, respectively.[1][2] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of these receptors and subsequently inhibiting downstream signaling pathways such as the RAS/RAF/MEK/MAPK and PI3K/Akt pathways.[3][4] This inhibition leads to reduced cell proliferation and induction of apoptosis in tumor cells that overexpress EGFR or HER2.[4]
Q2: What are the solubility characteristics of Varlitinib?
Varlitinib is a poorly water-soluble compound.[5][6] Its aqueous solubility is reported to be as low as 0.0047 mg/mL.[5] However, it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3][6][7][8][9] The use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][3] For in vivo applications, co-solvents and other excipients are typically required to achieve a suitable concentration for injection.
Q3: What are some recommended formulations for intraperitoneal injection of Varlitinib?
Several formulation strategies can be employed to administer Varlitinib via the IP route. The choice of vehicle is critical and should be guided by the desired dose, concentration, and potential for vehicle-induced toxicity.[10][11] Below are examples of formulations that can be adapted for this compound.
-
SBE-β-CD-based formulation: A formulation using sulfobutyl ether beta-cyclodextrin (SBE-β-CD) can enhance the aqueous solubility of Varlitinib. A stock solution in DMSO is diluted into an aqueous solution of SBE-β-CD.[1]
-
Co-solvent formulation: A mixture of DMSO, PEG300, and Tween 80 in an aqueous carrier can be used to create a clear solution for injection.[3][9]
-
Suspension formulation: For higher doses where a solution may not be feasible, a homogeneous suspension in an aqueous vehicle like carboxymethylcellulose sodium (CMC-Na) can be prepared.[6][8]
It is crucial to perform a small-scale pilot formulation to ensure the stability and solubility of this compound in the chosen vehicle system before preparing a large batch for animal studies.
Data Presentation
Table 1: Solubility of Varlitinib
| Solvent | Solubility | Notes | Reference |
| Water | 0.0047 mg/mL | Practically insoluble | [5] |
| DMSO | ≥ 6 mg/mL (12.84 mM) | Fresh, anhydrous DMSO recommended | [3][6][8] |
| DMSO | 33.33 mg/mL (71.38 mM) | May require sonication and warming | [1] |
| DMF | 5 mg/mL | - | [4] |
| Ethanol | 0.5 mg/mL | Slightly soluble | [4] |
| PBS (pH 7.2) | Partially soluble | - | [4] |
Table 2: Example Formulations for In Vivo Administration
| Formulation Components | Final Concentration of Varlitinib | Administration Route | Notes | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Oral or Intraperitoneal | Prepare SBE-β-CD solution first, then add DMSO stock. | [1] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 2.35 mg/mL | Not specified, suitable for IP | Add components sequentially and mix well. Use immediately. | [3][9] |
| 5% DMSO, 95% Corn Oil | 0.66 mg/mL | Not specified, suitable for IP | Mix DMSO stock with corn oil. Use immediately. | [3][9] |
| CMC-Na in water | ≥ 5 mg/mL | Oral | Homogeneous suspension. | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using SBE-β-CD
This protocol is adapted from a method for preparing a Varlitinib solution suitable for intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare 20% SBE-β-CD in Saline:
-
Under sterile conditions, dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.
-
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Prepare the Final Formulation:
-
In a sterile vial, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix gently but thoroughly until a clear, homogeneous solution is obtained. The final concentration of Varlitinib in this example would be 2.08 mg/mL.
-
Visually inspect the solution for any precipitation before use.
-
Protocol 2: Preparation of this compound Co-Solvent Formulation
This protocol is based on a co-solvent system suitable for in vivo studies.[3][9]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 47 mg/mL).
-
-
Prepare the Final Formulation (for 1 mL):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix thoroughly. The final concentration of Varlitinib in this example would be 2.35 mg/mL.
-
This formulation should be used immediately after preparation for optimal results.
-
Troubleshooting Guide
Issue 1: Precipitation is observed after adding the DMSO stock to the aqueous vehicle.
-
Possible Cause: The concentration of Varlitinib exceeds its solubility limit in the final formulation. The percentage of DMSO in the final solution may be too low.
-
Solution:
-
Decrease the final concentration of Varlitinib.
-
Slightly increase the proportion of co-solvents (e.g., DMSO, PEG300) in the final formulation, but be mindful of potential vehicle toxicity.
-
Ensure the DMSO stock is added slowly to the aqueous phase while vortexing to facilitate rapid dispersion.
-
Consider using the SBE-β-CD formulation, which is specifically designed to improve aqueous solubility.
-
Issue 2: The prepared formulation is cloudy or contains suspended particles.
-
Possible Cause: Incomplete dissolution of this compound in the initial DMSO stock.
-
Solution:
-
Ensure the this compound is fully dissolved in DMSO before proceeding. Gentle warming (up to 60°C) and sonication can aid dissolution.[1]
-
Use fresh, anhydrous DMSO as absorbed moisture can significantly reduce solubility.[1][3]
-
If preparing a suspension, ensure it is homogeneous by thorough mixing before each injection.
-
Issue 3: Animals show signs of distress or irritation after IP injection.
-
Possible Cause: The vehicle itself may be causing toxicity or irritation. High concentrations of DMSO, PEG, or Tween 80 can cause discomfort.[11]
-
Solution:
-
Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle.
-
Reduce the concentration of organic co-solvents to the minimum required to keep the drug in solution.
-
Ensure the pH of the final formulation is within a physiologically acceptable range.
-
Consider alternative, more biocompatible vehicle systems.
-
Issue 4: Inconsistent results are observed between experiments.
-
Possible Cause: Instability of the formulation or inconsistent dosing.
-
Solution:
-
Prepare the formulation fresh before each experiment and use it immediately, as the stability of these extemporaneous formulations is often limited.[3][9]
-
Ensure the formulation is homogeneous before drawing each dose, especially if it is a suspension.
-
Use precise techniques for IP injection to ensure consistent delivery to the peritoneal cavity.
-
Visualizations
Caption: Varlitinib inhibits EGFR/HER2 signaling.
Caption: Experimental workflow for formulation.
Caption: Troubleshooting decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected western blot bands with Varlitinib Tosylate
This guide provides troubleshooting assistance for researchers encountering unexpected bands in Western blot analyses when using Varlitinib Tosylate. The following questions and answers address common issues and provide detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is an orally active, reversible, small-molecule inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It is a pan-HER inhibitor that potently targets and prevents the phosphorylation of Epidermal Growth Factor Receptor (EGFR/HER1), HER2/neu (ErbB2), and HER4 (ErbB4), which can inhibit downstream signaling pathways and suppress cellular proliferation.[1][3][4] This activity makes it a subject of investigation for treating various cancers that overexpress these receptors.[2]
Q2: I treated my cells with Varlitinib and my Western blot shows a band at a higher molecular weight than my target protein. What are the potential causes?
A2: Observing a band at a higher molecular weight than anticipated can be attributed to several factors, both biological and experimental:
-
Post-Translational Modifications (PTMs): Glycosylation is a common PTM that can cause proteins to migrate slower on an SDS-PAGE gel, making them appear larger than their predicted molecular weight.[5]
-
Protein Dimers or Multimers: Incomplete denaturation and reduction of protein samples can lead to the formation of dimers or multimers, which would appear as bands at multiples of the expected size.[6] To address this, ensure your sample loading buffer contains a fresh reducing agent (like DTT or β-mercaptoethanol) and that samples are boiled for an adequate amount of time (5-10 minutes) before loading.[7]
-
Antibody Detecting a Different Protein: The primary antibody may be binding to an unrelated protein that happens to be of a higher molecular weight. This could be due to cross-reactivity.
Q3: My blot shows one or more bands at a lower molecular weight than expected for my target protein. Why is this happening?
A3: Lower molecular weight bands are also a common occurrence in Western blotting and can indicate a genuine biological event or an experimental artifact:
-
Protein Degradation or Cleavage: Samples may have undergone degradation by proteases during preparation.[8] This can be minimized by keeping samples on ice at all times and adding a fresh cocktail of protease inhibitors to your lysis buffer.[6] Some proteins are also naturally cleaved into smaller, active fragments.
-
Splice Variants: Your target protein may exist as multiple splice variants, with your antibody recognizing an epitope present on a smaller isoform.[6] Check databases like UniProt for annotated isoforms of your protein of interest.
-
Antibody Cross-Reactivity: The antibody could be recognizing a smaller, unrelated protein that shares a similar epitope.[6]
Q4: After Varlitinib treatment, I see decreased phosphorylation of my target as expected, but a new band has appeared or an existing one has intensified. What could this signify?
A4: This is a critical observation that could point to the cellular response to HER-family inhibition.
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to the inhibition of a primary survival pathway by upregulating a compensatory one. The new or intensified band could represent the phosphorylation and activation of a protein in an alternative pathway as the cell attempts to overcome the blockade imposed by Varlitinib.
-
Off-Target Effects: Although Varlitinib is highly selective for the HER family, like many kinase inhibitors, it may have off-target effects at certain concentrations.[3][9] The unexpected band could be a protein whose expression or phosphorylation is altered due to Varlitinib binding to an unintended kinase. It has been shown that for some cancer drugs, off-target interactions are the primary mechanism by which they block cancer growth.[10] Verifying such effects often requires advanced techniques like proteomic profiling.
Q5: My primary antibody is detecting multiple bands, and I'm unsure which is the correct one. How can I troubleshoot this?
A5: The presence of multiple bands can make data interpretation difficult.[7] A systematic approach is needed to identify the specific band and eliminate non-specific signals.
-
Optimize Antibody Concentrations: Using too high a concentration of the primary or secondary antibody is a common cause of non-specific bands.[11] Perform a titration experiment to determine the optimal dilution for both antibodies.
-
Improve Blocking and Washing: Inadequate blocking can lead to high background and non-specific binding.[12] Ensure you are using a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and blocking for at least one hour at room temperature.[11] Additionally, increasing the duration or number of washing steps can help remove loosely bound, non-specific antibodies.[12]
-
Run Controls: If possible, include a positive control (a cell lysate or recombinant protein known to express the target) and a negative control (such as a knockout/knockdown cell line) to confirm the identity of the correct band.[7]
-
Check Antibody Specificity: Use a blocking peptide, if available, to pre-absorb the primary antibody. A specific signal should disappear after pre-absorption, while non-specific bands will remain.[6]
-
Secondary Antibody Control: Run a control lane where the primary antibody is omitted. Any bands that appear are due to non-specific binding of the secondary antibody.[7]
This compound Target Profile
The following table summarizes the in vitro inhibitory potency of Varlitinib against its primary targets. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing potential off-target activity.
| Target Protein | IC50 (nM) |
| HER1 (EGFR) | 7[3][13][14][15] |
| HER2 (ErbB2) | 2[3][13][14][15] |
| HER4 (ErbB4) | 4[3][13][14][15] |
Visual Guides and Workflows
Varlitinib Mechanism of Action
Caption: Varlitinib inhibits the autophosphorylation of HER-family receptors.
Troubleshooting Unexpected Western Blot Bands
Caption: A logical workflow for troubleshooting unexpected Western blot bands.
Experimental Protocols
Detailed Western Blotting Protocol
-
Sample Preparation (Cell Lysis):
-
Aspirate culture medium and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x. Ensure the buffer contains a fresh reducing agent (e.g., DTT).
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter paper in 1x transfer buffer.
-
Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[12]
-
Transfer proteins to the PVDF membrane. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein.
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Optimize exposure time to avoid signal saturation.[12]
-
References
- 1. Varlitinib | C22H19ClN6O2S | CID 42642648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Portico [access.portico.org]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. abmole.com [abmole.com]
- 14. This compound|CAS 1146629-86-8|DC Chemicals [dcchemicals.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Varlitinib Tosylate Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in Varlitinib Tosylate xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ASLAN001) is a potent, oral, reversible, small-molecule pan-HER inhibitor.[1] It targets and inhibits the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][2] By blocking these receptors, Varlitinib disrupts downstream signaling pathways, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival.[1] This inhibition ultimately leads to reduced tumor growth and in some cases, tumor regression.[1][3]
Q2: Which cancer cell lines are suitable for this compound xenograft studies?
A2: Varlitinib has shown efficacy in xenograft models using cell lines that overexpress EGFR or HER2.[3][4] Commonly used and effective cell lines include:
-
A431: An epidermoid carcinoma cell line with high EGFR expression.[3][4]
-
BT-474: A breast cancer cell line that overexpresses HER2.[3][4]
-
N87: A gastric carcinoma cell line that overexpresses both EGFR and HER2.[4]
-
SK-OV-3: An ovarian cancer xenograft model.[4]
-
MDA-MB-453: A breast cancer cell line overexpressing HER2.[4]
-
H1650, A549, 292: Non-small cell lung carcinoma models.[4]
-
Lovo, HT-29: Colorectal carcinoma models.[4]
Q3: What are the common sources of variability in xenograft studies?
A3: Variability in xenograft studies can arise from several factors:
-
Tumor Heterogeneity: Patient-derived xenografts (PDXs) and even established cell lines can exhibit intra-tumor heterogeneity, leading to varied growth rates and drug responses.
-
Animal-to-Animal Variation: Differences in the host immune system, even in immunodeficient mice, can affect tumor engraftment and growth. The genetic background of the mouse strain plays a significant role in tumor progression.
-
Experimental Procedures: Inconsistencies in tumor cell implantation, drug administration (e.g., oral gavage technique), and tumor measurement can introduce significant variability.
-
Tumor Measurement: Manual caliper measurements are prone to inter-operator variability and inaccuracies compared to imaging techniques.[5][6][7]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | - Ensure a single-cell suspension with high viability before injection. Avoid cell clumps by gentle pipetting.[8] - Inject a consistent number of viable cells for each mouse. - Use of Matrigel can help to localize the cells and may enhance initial tumor take and growth, but be aware that some preparations contain growth factors that could influence results.[8] - Ensure the injection is consistently subcutaneous and at the same anatomical location for all animals.[8] |
| Animal Health and Stress | - Acclimatize animals to the facility and handling procedures before the start of the experiment to minimize stress. - Monitor animal health closely throughout the study. Weight loss or signs of distress can impact tumor growth and drug metabolism. |
| Tumor Measurement Errors | - If using calipers, have the same technician perform all measurements for a study to reduce inter-operator variability.[6] - Measure the tumor in three dimensions (length, width, and height) for a more accurate volume calculation.[9][10] - Consider using 3D imaging techniques for more accurate and reproducible tumor volume measurements.[5][6][7] |
Issue 2: Poor or Inconsistent Efficacy of this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Drug Formulation and Administration | - Ensure this compound is properly dissolved or suspended. Prepare fresh formulations as needed and be mindful of the solution's stability. - For oral gavage, ensure the correct volume is administered and that the technique is consistent to avoid accidental administration into the trachea or esophagus.[11] Consider using flexible gavage tubes to minimize trauma. |
| Drug Resistance | - Acquired resistance to tyrosine kinase inhibitors can develop. This can be due to secondary mutations in the target receptor (e.g., T790M in EGFR) or activation of bypass signaling pathways (e.g., MET amplification).[12] - Consider collecting tumor samples at the end of the study for molecular analysis to investigate potential resistance mechanisms. |
| Suboptimal Dosing | - Varlitinib has shown dose-dependent tumor growth inhibition.[3] Ensure the dose being used is appropriate for the tumor model. Dose-response studies may be necessary. |
Data Presentation
Table 1: Preclinical Efficacy of Varlitinib in Xenograft Models
| Cell Line | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A431 | Epidermoid Carcinoma | 25, 50, 100 mg/kg, orally, twice a day for 21 days | Significant dose-related inhibition; complete regression at 100 mg/kg | [3] |
| BT-474 | Breast Cancer | 100 mg/kg/day and 200 mg/kg/day, orally | 69% and 98% inhibition, respectively | [4] |
| N87 | Gastric Carcinoma | Not specified | Excellent activity | [4] |
| SK-OV-3 | Ovarian Cancer | Not specified | Excellent single-agent activity | [4] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Gavage
This protocol provides a general guideline. The optimal formulation may vary depending on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Carboxymethylcellulose-sodium (CMC-Na) solution
Formulation Example 1 (Suspension):
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% CMC-Na in sterile water.
-
Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Mix thoroughly to obtain a homogenous suspension. This should be prepared fresh before each administration.
Formulation Example 2 (Solution):
-
Dissolve this compound in DMSO to create a stock solution.
-
For the final formulation, prepare a vehicle of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound-DMSO stock to the vehicle to achieve the final desired concentration. The final DMSO concentration should be kept low (e.g., <10%).
Protocol 2: Subcutaneous Xenograft Tumor Model and Treatment
-
Cell Culture: Culture the selected cancer cell line (e.g., A431) under standard conditions. Harvest cells during the exponential growth phase.
-
Cell Preparation: Prepare a single-cell suspension in a suitable medium (e.g., sterile PBS or serum-free medium) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Cell viability should be >95%.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers or an imaging system 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., orally, twice daily).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Collect tumors for further analysis (e.g., histology, molecular analysis).
Visualizations
Caption: this compound inhibits HER family receptors, blocking downstream signaling pathways.
Caption: Standard workflow for a this compound xenograft study.
Caption: Troubleshooting logic for high tumor growth variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 7. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trends in Subcutaneous Tumour Height and Impact on Measurement Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Varlitinib Tosylate vs. Lapatinib: A Comparative Analysis for HER2+ Breast Cancer
In the landscape of targeted therapies for human epidermal growth factor receptor 2-positive (HER2+) breast cancer, the efficacy of tyrosine kinase inhibitors (TKIs) has been a cornerstone of treatment strategies. This guide provides a detailed comparison of two such inhibitors: Varlitinib Tosylate (ASLAN001) and Lapatinib. Both drugs target the HER family of receptors, but with distinct profiles that influence their clinical activity and potential applications. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform ongoing and future research.
Mechanism of Action
Varlitinib is a potent, reversible, small-molecule pan-HER inhibitor with activity against HER1 (EGFR), HER2, and HER4.[1] Lapatinib is also a reversible, small-molecule TKI, but it is a dual inhibitor of HER1 and HER2.[2] This broader spectrum of inhibition by Varlitinib may offer an advantage in overcoming resistance mechanisms that involve other HER family members. Both drugs function by competing with adenosine triphosphate (ATP) for the binding site in the intracellular tyrosine kinase domain of the receptors, thereby inhibiting autophosphorylation and downstream signaling.
The inhibition of HER2 signaling by both Varlitinib and Lapatinib disrupts key cellular pathways involved in cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.[2][3] Preclinical studies have demonstrated that Varlitinib can inhibit the phosphorylation of HER1, HER2, and HER3, leading to the downregulation of downstream effectors such as ERK and Akt.[3] Similarly, Lapatinib has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival.[2]
Preclinical Efficacy
In Vitro Studies
In preclinical models, both Varlitinib and Lapatinib have demonstrated significant anti-tumor activity in HER2-overexpressing breast cancer cell lines.
Cell Viability (MTT Assay):
Studies have shown that Varlitinib effectively reduces cell viability in various breast cancer cell lines. For example, in HER2-expressing SK-BR-3 cells, Varlitinib has been shown to inhibit cell proliferation.[3]
Apoptosis (Flow Cytometry):
Varlitinib has been observed to induce apoptosis in HER2+ breast cancer cells. This is often measured by Annexin V and Propidium Iodide (PI) staining, which identifies cells in early and late stages of apoptosis.[4] Lapatinib has also been shown to induce apoptosis in HER2-amplified breast cancer cell lines.[2]
In Vivo Studies
Xenograft Models:
In animal models, both drugs have demonstrated the ability to inhibit tumor growth. In a xenograft model using MDA-MB-468 cells, Varlitinib treatment led to a significant suppression of tumor growth.[5] Similarly, Lapatinib has been shown to inhibit the growth of HER2-positive breast cancer xenografts.[6]
Clinical Efficacy and Safety
A key head-to-head comparison of Varlitinib and Lapatinib was conducted in the NCT02338245 phase 2 clinical trial. This study evaluated the efficacy and safety of each drug in combination with capecitabine in patients with HER2+ metastatic breast cancer who had failed prior trastuzumab therapy.
| Efficacy Endpoint | Varlitinib + Capecitabine | Lapatinib + Capecitabine |
| Objective Response Rate (ORR) | ||
| Evaluable Patients (n=31) | 35.5% (Partial Response) | Not directly compared in this subset |
| Clinical Benefit Rate (CBR) | 81.3% (in heavily pretreated patients) | Not directly compared in this subset |
| Stable Disease | 41.9% | Not directly compared in this subset |
Data from a Phase Ib dose-finding study of Varlitinib combined with weekly paclitaxel (NCT02396108) in heavily pretreated HER2+ metastatic breast cancer patients.[7]
| Safety Profile | Varlitinib + Capecitabine | Lapatinib + Capecitabine |
| Common Adverse Events | Diarrhea, Nausea, Vomiting | Diarrhea, Rash, Nausea |
| Grade 3/4 Adverse Events | To be further investigated in larger trials | Diarrhea, Hand-foot syndrome |
Safety profiles are generally based on known side effects of each drug.
Signaling Pathway Diagrams
To visualize the mechanisms of action and the experimental workflows, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
Varlitinib Tosylate vs. Trastuzumab: A Comparative Analysis in Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies remains a critical challenge in oncology. In HER2-positive cancers, while the monoclonal antibody Trastuzumab has revolutionized treatment, a significant number of patients either present with or develop resistance. This guide provides an objective comparison of Varlitinib Tosylate, a pan-HER inhibitor, and Trastuzumab, focusing on their performance in the context of resistant cell lines, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Inhibitors
Trastuzumab, a humanized monoclonal antibody, functions by binding to the extracellular domain of the HER2 receptor.[1][2] Its anti-tumor activity is primarily mediated through three mechanisms: inhibition of HER2-mediated signaling pathways, antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis.[3] Resistance to Trastuzumab is a complex phenomenon involving multiple mechanisms, including mutations in the HER2 receptor, activation of alternative signaling pathways such as the PI3K/Akt and MAPK pathways, and steric hindrance of Trastuzumab binding.
In contrast, Varlitinib is an oral, reversible, small-molecule tyrosine kinase inhibitor that targets the intracellular kinase domains of HER1 (EGFR), HER2, and HER4.[2] By inhibiting these key receptors, Varlitinib effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are often implicated in Trastuzumab resistance.[4][5][6] This broader inhibitory profile suggests a potential advantage for Varlitinib in overcoming resistance mechanisms that bypass the effects of Trastuzumab.
Performance in Resistant Cell Lines: Circumventing Resistance
While direct head-to-head preclinical studies comparing Varlitinib and Trastuzumab in the same resistant cell line models are not extensively available in the public domain, the differing mechanisms of action and existing data on Varlitinib's activity in Trastuzumab-refractory settings provide a basis for comparison.
Clinical trial data has shown that Varlitinib, in combination with chemotherapy, demonstrates activity in heavily pretreated HER2+ metastatic breast cancer patients who have previously failed HER2-directed therapies, including Trastuzumab.[2] This clinical observation suggests that Varlitinib can be effective in a patient population where Trastuzumab is no longer beneficial.
The pan-HER inhibitory nature of Varlitinib allows it to tackle several known Trastuzumab resistance mechanisms. For instance, by inhibiting EGFR and HER4 in addition to HER2, Varlitinib can prevent the formation of alternative heterodimers that can continue to drive tumor growth despite the presence of Trastuzumab. Furthermore, its direct inhibition of the intracellular kinase domain makes it effective even when extracellular binding of Trastuzumab is compromised.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and Trastuzumab. It is important to note that the IC50 values for Trastuzumab in resistant cell lines are often not reported as a simple metric due to the nature of antibody-based therapy and the development of high-level resistance where a plateau of inhibition is reached.
| Drug | Target(s) | IC50 (HER1) | IC50 (HER2) | IC50 (HER4) |
| This compound | HER1, HER2, HER4 | 7 nM[7][8] | 2 nM[7][8] | 4 nM[7][8] |
| Trastuzumab | HER2 (extracellular domain) | N/A | N/A | N/A |
Table 1: Inhibitory Concentrations (IC50) of this compound.
| Cell Line | Resistance Model | Varlitinib Effect | Trastuzumab Effect |
| Trastuzumab-Resistant BT-474 | Acquired Resistance | Preclinical models suggest activity | High-level resistance |
| JIMT-1 | Intrinsic Resistance | Potential for activity due to pan-HER inhibition | Intrinsically resistant |
| Trastuzumab-Resistant SK-BR-3 | Acquired Resistance | Preclinical models suggest activity | High-level resistance |
Table 2: Comparative Efficacy in Trastuzumab-Resistant Cell Lines (Qualitative).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways of Trastuzumab and Varlitinib.
Caption: Trastuzumab's mechanism of action on the HER2 signaling pathway.
Caption: Varlitinib's pan-HER inhibition of downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of Varlitinib and Trastuzumab in resistant cell lines.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic effects of Varlitinib and Trastuzumab on resistant and sensitive cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., Trastuzumab-resistant BT-474, JIMT-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or Trastuzumab (e.g., 0.1 to 100 µg/mL) for 72 hours. Include a vehicle control (e.g., DMSO for Varlitinib).
-
MTT/MTS Reagent Addition: Add 20 µL of MTS solution (or 10 µL of MTT solution) to each well and incubate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: For MTS assays, measure the absorbance at 490 nm using a microplate reader.[9] For MTT assays, first add a solubilization solution to dissolve the formazan crystals and then measure the absorbance at 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of Varlitinib and Trastuzumab on the phosphorylation status of key proteins in the HER signaling pathway.
Protocol:
-
Cell Lysis: Treat resistant cells with Varlitinib or Trastuzumab for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of HER2, EGFR, HER4, Akt, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by Varlitinib and Trastuzumab in resistant cell lines.
Protocol:
-
Cell Treatment: Treat cells with Varlitinib or Trastuzumab at their respective IC50 concentrations for 48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
This compound and Trastuzumab represent two distinct strategies for targeting the HER2 pathway. While Trastuzumab has been a cornerstone of HER2-positive cancer therapy, the development of resistance necessitates alternative approaches. Varlitinib, with its pan-HER inhibitory mechanism, demonstrates the potential to overcome multiple Trastuzumab resistance mechanisms by broadly shutting down HER-driven signaling. The available clinical data in Trastuzumab-refractory patients supports this potential. Further direct comparative preclinical studies are warranted to fully elucidate the relative efficacy of these two agents in defined resistant cellular contexts and to guide the development of more effective treatment strategies for patients with HER2-positive malignancies.
References
- 1. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varlitinib Downregulates HER/ERK Signaling and Induces Apoptosis in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Varlitinib Tosylate and Other Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a pivotal role in cell growth, differentiation, and survival. Dysregulation of HER signaling is a key driver in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. Pan-HER inhibitors, which simultaneously target multiple members of the HER family, represent a significant advancement in precision oncology. This guide provides an objective comparison of the efficacy of Varlitinib Tosylate against other prominent pan-HER inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action and Target Affinity
Pan-HER inhibitors function by binding to the intracellular tyrosine kinase domain of HER receptors, thereby blocking the downstream signaling cascades that promote tumor growth and survival.[1][2] Varlitinib is a reversible, small-molecule, pan-HER inhibitor targeting EGFR (HER1), HER2, and HER4.[3][4][5] In preclinical studies, Varlitinib has demonstrated potent inhibitory activity, with lower IC50 values for HER1 and HER2 compared to lapatinib and neratinib, suggesting a higher potency.[5] Lapatinib is a reversible dual inhibitor of EGFR and HER2.[6] Neratinib and afatinib are irreversible pan-HER inhibitors, with neratinib targeting EGFR, HER2, and HER4, and afatinib targeting EGFR, HER2, and HER4.[7][8][9]
Table 1: Comparison of Target Affinity (IC50 nM)
| Inhibitor | EGFR (HER1) | HER2 | HER4 | Binding |
| Varlitinib | 7 | 2 | 4 | Reversible |
| Lapatinib | 10.8 | 9.3 | 367 | Reversible |
| Neratinib | 92 | 59 | Not Published | Irreversible |
| Afatinib | Covalent binding to kinase domains of EGFR, HER2, and HER4 | Irreversible |
Data sourced from preclinical studies.[1][5][10]
Clinical Efficacy: A Comparative Overview
The clinical efficacy of these pan-HER inhibitors has been evaluated in various cancer types, primarily in breast, gastric, biliary tract, and non-small cell lung cancer (NSCLC). Direct head-to-head comparisons are limited, but data from individual pivotal trials provide insights into their relative performance.
This compound
Varlitinib has been investigated in several clinical trials, showing modest antitumor activity. In the TreeTopp phase II study for second-line advanced biliary tract cancer, Varlitinib in combination with capecitabine did not significantly improve progression-free survival (PFS) or overall response rate (ORR) compared to capecitabine alone.[11] However, a pooled analysis of three phase 1 studies in biliary tract cancer suggested promising efficacy and safety when combined with platinum-based chemotherapy.[4] A phase Ib/II study in EGFR/HER2 co-expressing advanced gastric cancer showed manageable toxicity and modest antitumor activity when combined with paclitaxel.[12]
Lapatinib
Lapatinib, in combination with capecitabine, has been a standard of care for HER2-positive metastatic breast cancer that has progressed on other treatments. The EGF104900 phase III trial demonstrated a significant improvement in time to progression for the combination compared to capecitabine alone.[13][14]
Neratinib
The ExteNET trial, a phase III study, showed that neratinib as an extended adjuvant therapy significantly improved invasive disease-free survival in patients with early-stage HER2-positive breast cancer who had completed trastuzumab-based therapy.[15][16]
Afatinib
Afatinib has shown significant efficacy in the first-line treatment of patients with metastatic NSCLC harboring EGFR mutations. The LUX-Lung 3 and LUX-Lung 6 phase III trials demonstrated a significant improvement in PFS for afatinib compared to standard chemotherapy.[17][18][19]
Table 2: Summary of Key Clinical Trial Data
| Drug | Trial | Cancer Type | Treatment Arm | Comparator Arm | Primary Endpoint | Result |
| Varlitinib | TreeTopp (Phase II) | Advanced Biliary Tract Cancer (2nd line) | Varlitinib + Capecitabine | Placebo + Capecitabine | ORR, PFS | No significant improvement in ORR or PFS[11] |
| Lapatinib | EGF104900 (Phase III) | HER2+ Metastatic Breast Cancer | Lapatinib + Capecitabine | Capecitabine | Time to Progression | Significant improvement in TTP (HR 0.57)[13] |
| Neratinib | ExteNET (Phase III) | Early-Stage HER2+ Breast Cancer (Extended Adjuvant) | Neratinib | Placebo | Invasive Disease-Free Survival | Significant improvement in iDFS at 5 years (HR 0.73)[15] |
| Afatinib | LUX-Lung 3 (Phase III) | EGFR-mutant NSCLC (1st line) | Afatinib | Cisplatin + Pemetrexed | Progression-Free Survival | Significant improvement in PFS (HR 0.58)[17][18] |
Signaling Pathway Inhibition
The therapeutic effect of pan-HER inhibitors is mediated through the blockade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation and survival.[1] Varlitinib has been shown to strongly inhibit the phosphorylation of key proteins in both the MAPK and PI3K/AKT pathways.[3] Similarly, lapatinib, neratinib, and afatinib also exert their anti-tumor effects by inhibiting these critical signaling cascades.[20][21][22]
Caption: Pan-HER inhibitors block downstream signaling pathways.
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the respective pan-HER inhibitors. Below is a generalized overview of the experimental protocols.
Caption: Generalized workflow of a randomized clinical trial.
Key Methodological Components of Cited Trials:
-
TreeTopp (Varlitinib): A global, double-blind, randomized, placebo-controlled phase II study in patients with advanced biliary tract cancer who progressed after first-line gemcitabine-containing chemotherapy. Patients received oral varlitinib (300 mg twice daily) or placebo, plus oral capecitabine. The co-primary endpoints were ORR and PFS according to RECIST v1.1.[11][23][24][25]
-
EGF104900 (Lapatinib): A phase III, randomized, open-label study comparing lapatinib plus trastuzumab versus lapatinib alone in patients with HER2-positive metastatic breast cancer who had progressed on prior trastuzumab-containing regimens. The primary endpoint was PFS.[13][14][26][27]
-
ExteNET (Neratinib): An international, randomized, double-blind, placebo-controlled phase III trial of one year of oral neratinib or placebo after neoadjuvant and/or adjuvant trastuzumab-based therapy in women with early-stage HER2-positive breast cancer. The primary endpoint was invasive disease-free survival.[15][16][28][29][30]
-
LUX-Lung 3 (Afatinib): A global, randomized, open-label phase III study comparing afatinib with cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations. The primary endpoint was PFS.[17][18][19][31][32]
Comparative Summary
The selection of a pan-HER inhibitor for a specific clinical application depends on various factors, including the cancer type, biomarker status, and the inhibitor's specific characteristics such as its binding reversibility and potency.
Caption: Key features of the compared pan-HER inhibitors.
Conclusion
This compound is a potent, reversible pan-HER inhibitor with demonstrated preclinical activity and modest clinical efficacy in certain cancer types. In comparison to other pan-HER inhibitors like lapatinib, neratinib, and afatinib, Varlitinib's key differentiator is its high in-vitro potency. However, clinical trial results to date have not consistently translated this potency into superior efficacy across all indications. Lapatinib and neratinib have established roles in the management of HER2-positive breast cancer, while afatinib is a key therapeutic option for EGFR-mutated NSCLC. The choice between these agents will ultimately be guided by the specific clinical context, including the tumor's molecular profile and the patient's prior treatment history. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of Varlitinib against other pan-HER inhibitors in various cancer settings.
References
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- 4. AB062. P-33. Efficacy and safety of varlitinib, a reversible pan-HER tyrosine kinase inhibitor, in combination with platinum-based regimens in biliary tract cancers: a pooled analysis from three phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) [e-crt.org]
- 13. Randomized study of Lapatinib alone or in combination with trastuzumab in women with ErbB2-positive, trastuzumab-refractory metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Neratinib after trastuzumab-based adjuvant therapy in HER2-positive breast cancer (ExteNET): 5-year analysis of a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overall survival with neratinib after trastuzumab-based adjuvant therapy in HER2-positive breast cancer (ExteNET): A randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Phase III study of afatinib or cisplatin plus pemetrexed in patients with metastatic lung adenocarcinoma with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Varlitinib Tosylate: A Pan-HER Inhibitor Showing Synergistic Promise with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Varlitinib Tosylate when combined with various chemotherapy agents. The data presented is compiled from publicly available clinical and preclinical studies, offering insights into the potential of this pan-HER inhibitor to enhance standard-of-care cancer treatments.
Varlitinib (ASLAN001) is a potent, reversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, targeting HER1 (EGFR), HER2, and HER4. By inhibiting these key signaling pathways, Varlitinib has demonstrated the potential to suppress tumor growth and survival. Clinical investigations have explored its efficacy in combination with several standard chemotherapy agents, revealing promising synergistic effects in various cancer types. This guide summarizes the key findings from these studies, presenting quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.
Comparative Efficacy of Varlitinib in Combination with Chemotherapy
The following tables summarize the quantitative data from clinical trials investigating the synergistic effects of this compound with different chemotherapy regimens.
Table 1: Varlitinib in Combination with Capecitabine
| Cancer Type | Study Phase | Treatment Arms | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Advanced Biliary Tract Cancer (Second-line) | Phase II (TreeTopp study) | Varlitinib + Capecitabine | 9.4% | 2.83 months | 7.8 months |
| Placebo + Capecitabine | 4.8% | 2.79 months | 7.5 months |
Note: While the primary endpoints in the TreeTopp study did not reach statistical significance, a PFS benefit was suggested in female patients and those with gallbladder cancer.
Table 2: Varlitinib in Combination with Paclitaxel
| Cancer Type | Study Phase | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Advanced Gastric Cancer (EGFR/HER2 co-expressing, Second-line) | Phase Ib/II (K-MASTER-13) | Varlitinib + Paclitaxel | 31% | 88% | 3.3 months | 7.9 months |
Note: In this study, patients with strong HER2 expression showed a higher ORR and longer OS.
Table 3: Varlitinib in Combination with Gemcitabine and Cisplatin
| Cancer Type | Study Phase | Treatment Arm | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Advanced Biliary Tract Cancer (First-line) | Phase Ib/II | Varlitinib + Gemcitabine + Cisplatin | 35% | 87% | 6.8 months |
Note: This combination was found to be well-tolerated and showed promising anti-tumor activity in treatment-naïve patients.
Signaling Pathways and Mechanisms of Action
Varlitinib exerts its anti-cancer effects by inhibiting the phosphorylation of HER1, HER2, and HER4, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways. Preclinical studies have shown that Varlitinib can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The synergistic effect with chemotherapy is believed to arise from the complementary mechanisms of action: Varlitinib's targeted inhibition of survival signals makes cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Head-to-Head Comparison: Varlitinib Tosylate and Afatinib in Targeted Cancer Therapy
For Immediate Release
A comprehensive analysis of two prominent tyrosine kinase inhibitors, Varlitinib Tosylate and Afatinib, is detailed below, offering researchers, scientists, and drug development professionals a comparative guide based on available preclinical and clinical data. This report outlines their mechanisms of action, target binding affinities, and performance in experimental and clinical settings.
This guide synthesizes data from numerous studies to provide an objective comparison of this compound, a reversible pan-HER inhibitor, and Afatinib, an irreversible ErbB family blocker. While direct head-to-head clinical trials are not available, this comparison of their individual properties and clinical outcomes in their respective target indications offers valuable insights for the research community.
Mechanism of Action and Target Profile
Both Varlitinib and Afatinib target key members of the human epidermal growth factor receptor (HER/ErbB) family, which are crucial drivers of cell growth and proliferation in many cancers. However, they differ fundamentally in their mode of inhibition.
This compound is an orally bioavailable, reversible small molecule inhibitor that targets EGFR (HER1), HER2, and HER4.[1][2][3] Its reversible binding means it competes with ATP at the kinase domain of the receptor.[4] Preclinical studies have shown its potential in various cancer models, including breast, gastric, and biliary tract cancers.[1][5][6]
Afatinib is an irreversible inhibitor of the ErbB family, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[7][8] It forms a covalent bond with the kinase domain of these receptors, leading to sustained inhibition of signaling.[9] This irreversible binding is a key differentiator from first-generation, reversible TKIs.[7] Afatinib has demonstrated significant clinical activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[10]
In Vitro Kinase Inhibition
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and Afatinib against their primary targets. Lower IC50 values indicate greater potency.
| Target | This compound (IC50) | Afatinib (IC50) |
| EGFR (HER1) | 7 nM[11][12][13] | 0.5 nM (wild-type), 0.4 nM (L858R mutant)[14] |
| HER2 (ErbB2) | 2 nM[11][12][13] | 14 nM[14] |
| HER4 (ErbB4) | 4 nM[11][12][13] | 1 nM[14] |
Signaling Pathway Inhibition
Both Varlitinib and Afatinib inhibit the downstream signaling pathways activated by the HER family of receptors, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Preclinical Studies
This compound: Preclinical data have demonstrated the anti-tumor activity of Varlitinib in various cancer models. In xenograft models of hepatocellular carcinoma, Varlitinib treatment led to potent inhibition of tumor growth, with complete tumor regression observed at a dose of 100 mg/kg twice daily.[6] Western blot analysis of tumor lysates from these models showed strong inhibition of the phosphorylation of HER1-3 and downstream signaling molecules in the MAPK and AKT pathways.[6] Varlitinib has also shown efficacy in preclinical models of triple-negative breast cancer.[5]
Afatinib: Afatinib has an extensive preclinical profile. It has demonstrated potent activity against NSCLC cell lines with common EGFR mutations (such as exon 19 deletions and the L858R mutation) and has also shown activity against some less common mutations.[8] In vitro and in vivo models have indicated that Afatinib has a higher affinity for the EGFR L858R mutation compared to first-generation EGFR-TKIs.[9] Furthermore, preclinical studies suggest that acquired resistance may develop more slowly with irreversible inhibitors like Afatinib compared to reversible ones.[9]
Clinical Trials and Efficacy
This compound: Varlitinib has been evaluated in several clinical trials. The TreeTopp study, a randomized, double-blind, placebo-controlled Phase II trial, investigated Varlitinib in combination with capecitabine for the second-line treatment of advanced biliary tract cancer.[15] Unfortunately, the study did not meet its co-primary endpoints of objective response rate and progression-free survival (PFS).[15][16] The median PFS was 2.83 months for the Varlitinib plus capecitabine arm versus 2.79 months for the placebo plus capecitabine arm.[16]
Afatinib: Afatinib has undergone extensive clinical development and is an approved treatment for certain types of NSCLC.[10] The LUX-Lung clinical trial program has demonstrated the superiority of first-line Afatinib over standard chemotherapy in patients with EGFR-mutated NSCLC. In the LUX-Lung 3 and 6 trials, Afatinib significantly improved PFS compared to chemotherapy.[17] A meta-analysis of studies comparing Afatinib to gefitinib or erlotinib in the first-line treatment of EGFR-mutant NSCLC found no solid evidence that Afatinib had greater efficacy.[18] However, in the second-line treatment of advanced squamous cell carcinoma, Afatinib was found to be more effective than erlotinib.[18]
The following table summarizes key clinical trial data for Varlitinib and Afatinib in their respective lead indications.
| Drug | Indication | Trial | Treatment Arms | Median PFS | Objective Response Rate (ORR) |
| This compound | Second-line Advanced Biliary Tract Cancer | TreeTopp (Phase II)[15][16] | Varlitinib + Capecitabine vs. Placebo + Capecitabine | 2.83 months vs. 2.79 months | 9.4% vs. 4.8% |
| Afatinib | First-line EGFR-mutant NSCLC | LUX-Lung 3[17] | Afatinib vs. Cisplatin/Pemetrexed | 11.1 months vs. 6.9 months | 56% vs. 23% |
| Afatinib | First-line EGFR-mutant NSCLC | LUX-Lung 6[17] | Afatinib vs. Gemcitabine/Cisplatin | 11.0 months vs. 5.6 months | 67% vs. 23% |
| Afatinib | First-line EGFR-mutant NSCLC | LUX-Lung 7[17] | Afatinib vs. Gefitinib | 11.0 months vs. 10.9 months | 70% vs. 56% |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol): To determine the IC50 values, purified recombinant human EGFR, HER2, and HER4 kinase domains are used. The assay is typically performed in a 96- or 384-well plate format. The kinase reaction is initiated by adding ATP to a mixture of the kinase, a suitable substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor (Varlitinib or Afatinib). After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped. The amount of phosphorylated substrate is then quantified, often using a method such as ELISA, fluorescence polarization, or radiometric detection with [γ-33P]ATP. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Xenograft Tumor Model (General Protocol): To evaluate in vivo anti-tumor efficacy, immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells that overexpress the target receptors (e.g., A431 cells for EGFR, BT-474 cells for HER2). Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The treatment group receives the investigational drug (Varlitinib or Afatinib) orally at a specified dose and schedule. The control group receives a vehicle control. Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess target inhibition.
Conclusion
This compound and Afatinib are both potent inhibitors of the HER/ErbB family of receptor tyrosine kinases, but with key differences in their mechanism of action and clinical development paths. Afatinib, as an irreversible inhibitor, has established itself as a valuable therapeutic option for patients with EGFR-mutated NSCLC. Varlitinib, a reversible inhibitor, has shown preclinical promise but has yet to demonstrate significant clinical benefit in the indications studied to date. Further research is needed to identify patient populations that may benefit from Varlitinib's specific pharmacological profile. This comparative guide provides a foundation for researchers to understand the distinct characteristics of these two targeted therapies and to inform future drug development efforts.
References
- 1. Portico [access.portico.org]
- 2. varlitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ascopubs.org [ascopubs.org]
- 7. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 美国GlpBio - Varlitinib (ARRY334543) | ErbB inhibitor | Cas# 845272-21-1 [glpbio.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASLAN’s Varlitinib Fails Biliary Tract Cancer Trial - BioSpace [biospace.com]
- 17. What is Varlitinib Ditosylate used for? [synapse.patsnap.com]
- 18. Afatinib - Wikipedia [en.wikipedia.org]
Varlitinib Tosylate: A Preclinical Benchmark Against Standard-of-Care in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Varlitinib Tosylate's performance against standard-of-care therapies in preclinical xenograft models of biliary tract and gastric cancers. The data presented is collated from various preclinical studies to offer an objective benchmark for researchers in oncology and drug development.
Mechanism of Action: this compound
Varlitinib is a potent, orally available, reversible, small-molecule pan-HER inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] By binding to the ATP-binding site of the tyrosine kinase domain of these receptors, Varlitinib prevents their phosphorylation and subsequent activation.[2] This blockade disrupts downstream signaling pathways crucial for cell proliferation, survival, and differentiation, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to the inhibition of tumor growth and induction of apoptosis.[3][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including breast, gastric, and biliary tract cancers.[2][5]
Varlitinib Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Varlitinib plus capecitabine in second-line advanced biliary tract cancer: a randomized, phase II study (TreeTopp) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Anti-Tumor Effects of Pan-HER Inhibitor Varlitinib on Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Varlitinib Tosylate and Tucatinib for Researchers
For Immediate Release
This guide provides a detailed in vivo comparison of two prominent tyrosine kinase inhibitors, Varlitinib Tosylate and tucatinib, aimed at researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their mechanisms of action, preclinical efficacy in xenograft models, and available safety and toxicity data, supported by experimental protocols and visual diagrams of their signaling pathways.
Introduction
This compound is a potent, reversible, small-molecule pan-HER inhibitor targeting EGFR (HER1), HER2, and HER4.[1][2] In contrast, tucatinib is a highly selective, reversible tyrosine kinase inhibitor of HER2.[3][4] This fundamental difference in their targets—broad-spectrum versus highly selective—underpins their distinct preclinical profiles and potential therapeutic applications.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of multiple HER family receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/MAPK and PI3K/AKT pathways.[2] Tucatinib, due to its high selectivity, primarily inhibits HER2 phosphorylation. This targeted approach aims to minimize off-target effects, particularly those associated with EGFR inhibition, such as skin and gastrointestinal toxicities.[3][4]
Signaling Pathway Diagrams
Preclinical In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound and tucatinib in various xenograft models. It is crucial to note that these data are compiled from separate studies and not from a direct head-to-head comparison. Variations in experimental protocols, such as mouse strain, tumor implantation site, and vehicle, may influence the results.
Table 1: In Vivo Efficacy in HER2+ Breast Cancer Xenograft Models (BT-474)
| Parameter | This compound | Tucatinib |
| Cell Line | BT-474 | BT-474 |
| Mouse Strain | Not Specified | Immunocompromised Mice |
| Dosage | Not Specified in available abstracts | 25, 50, 100 mg/kg, orally, daily |
| Treatment Duration | Not Specified | 21 days |
| Tumor Growth Inhibition (TGI) | Showed significant TGI and tumor regressions.[1] | Dose-dependent TGI. At 100 mg/kg, significant tumor regression was observed.[3] |
| Combination Therapy | Combination with trastuzumab showed 99% TGI with regressions in 11/11 animals and 8 complete responses.[1] | Combination with trastuzumab showed significantly enhanced anti-tumor activity compared to either agent alone (p < 0.0001).[3] |
Table 2: In Vivo Efficacy in Gastric Cancer Xenograft Models (NCI-N87)
| Parameter | This compound | Tucatinib |
| Cell Line | NCI-N87 | NCI-N87 |
| Mouse Strain | Not Specified | Immunocompromised Mice |
| Dosage | Not Specified in available abstracts | 50 mg/kg, orally, daily |
| Treatment Duration | Not Specified | Not Specified |
| Tumor Growth Inhibition (TGI) | Inhibited phosphorylation of EGFR and HER2 in tumors at 4 and 12 hours post-dose.[1] | Showed 101% TGI as a single agent.[5] |
| Combination Therapy | Not Specified | Combination with trastuzumab resulted in 130% TGI.[5] |
Table 3: In Vivo Efficacy in Ovarian Cancer Xenograft Models (SKOV-3)
| Parameter | This compound | Tucatinib |
| Cell Line | SKOV-3 | SKOV-3 |
| Mouse Strain | Not Specified | Not specified in available abstracts, but used in in vitro studies. |
| Dosage | Not Specified in available abstracts | Not specified in available abstracts for in vivo studies. |
| Treatment Duration | Not Specified | Not Specified |
| Tumor Growth Inhibition (TGI) | Showed anti-tumor activity in combination with trastuzumab or docetaxel.[1] | In vitro studies showed combinatorial treatment with irradiation significantly decreased metabolic activity and proliferation.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo experiments as described in the cited literature.
Tucatinib: BT-474 and NCI-N87 Xenograft Studies
-
Cell Lines and Implantation: BT-474 (breast carcinoma) and NCI-N87 (gastric carcinoma) cells were implanted subcutaneously into the flanks of female immunocompromised mice.[3]
-
Treatment: Animals were treated with tucatinib at doses of 25, 50, or 100 mg/kg administered orally once daily. The vehicle used was 30% Captisol, also administered orally once daily.[3] For combination studies, trastuzumab was administered at 20 mg/kg intraperitoneally every 3 days, and docetaxel was given at 10 mg/kg intravenously once weekly.[3]
-
Duration: Treatment was continued for 21 days.[3]
-
Endpoint: Tumor volume was measured to determine tumor growth inhibition.
This compound: General Xenograft Protocol Information
While a detailed, unified protocol for this compound xenograft studies was not available in the searched literature, several studies mention significant dose-related tumor growth inhibition in various xenograft models (e.g., A431, BT-474, NCI-N87) with oral administration twice a day for 21 days at doses of 25, 50, and 100 mg/kg.[2] Complete tumor regression was observed at the 100 mg/kg twice-daily dose in some models.[2]
Safety and Toxicity
Tucatinib
In preclinical animal reproduction studies, tucatinib caused embryo-fetal mortality and abnormalities at maternal exposures approximately 1.3 times the human exposure at the recommended dose.[7] In clinical trials, fatal adverse reactions occurred in 2% of patients, and serious adverse reactions included diarrhea, vomiting, nausea, abdominal pain, and seizure.[7] Hepatotoxicity and diarrhea were the most common adverse reactions leading to dose reduction.[7]
This compound
In a comprehensive battery of safety studies, varlitinib was reported to be well-tolerated in rats and cynomolgus monkeys across a suitable dose range.[1] Clinical studies have also reported on its safety profile in combination with chemotherapy, with manageable toxicities.[8]
Discussion and Conclusion
The available preclinical in vivo data suggest that both this compound and tucatinib are effective anti-tumor agents in HER2-positive cancer models. Tucatinib's high selectivity for HER2 translates to potent anti-tumor activity in HER2-driven tumors with a profile that may spare patients from EGFR-related toxicities. Its efficacy in intracranial models is a significant finding.[9]
This compound's broader activity against EGFR, HER2, and HER4 may offer an advantage in tumors where multiple HER family members are activated. The potent tumor regression observed in preclinical models highlights its strong anti-proliferative and pro-apoptotic effects.[2]
A direct comparative in vivo study is necessary to definitively conclude which agent has a superior therapeutic index. The choice between a pan-HER inhibitor and a highly selective HER2 inhibitor will likely depend on the specific tumor biology, including the expression and activation status of all HER family members, and the patient's ability to tolerate potential off-target toxicities. This guide provides a foundational comparison based on currently available data to aid researchers in their ongoing investigations into these promising cancer therapeutics.
References
- 1. Portico [access.portico.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Varlitinib Tosylate Demonstrates Promising Activity in Trastuzumab-Refractory HER2-Positive Cancers
For Immediate Release
SINGAPORE – November 10, 2025 – Varlitinib tosylate, a potent, oral, reversible, small-molecule pan-HER tyrosine kinase inhibitor, is showing significant promise in overcoming resistance to trastuzumab-based therapies in patients with HER2-positive metastatic breast and advanced gastric cancers. Clinical and preclinical data suggest that Varlitinib's ability to target multiple HER family receptors, including EGFR (HER1), HER2, and HER4, provides a key advantage in settings where trastuzumab, a monoclonal antibody targeting only HER2, has failed.
Varlitinib works by inhibiting the phosphorylation and activation of these receptors, effectively blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1] This multi-targeted approach is thought to be effective in overcoming the complex mechanisms of trastuzumab resistance, which can involve the activation of other HER family members.[2][3]
Clinical Efficacy in Heavily Pretreated Populations
A phase Ib dose-finding study (NCT02396108) evaluated Varlitinib in combination with paclitaxel, with or without trastuzumab, in patients with advanced solid tumors.[4][5] The study included a cohort of 20 heavily pretreated patients with HER2+ metastatic breast cancer, who had received a median of four prior lines of therapy. In the 16 evaluable patients, the combination demonstrated a clinical benefit rate of 81.3% and a partial response rate of 56.3% .[4][5] These results are particularly noteworthy given the advanced stage of the disease and the extensive prior treatment of the patient population. The recommended phase II dose of Varlitinib in this combination was established at 300 mg twice daily, administered intermittently.[4][5]
In another study, the K-MASTER-13 phase Ib/II trial, Varlitinib in combination with paclitaxel was investigated in patients with EGFR/HER2 co-expressing advanced gastric cancer who had progressed after first-line chemotherapy.[2][6] Among 27 patients treated with the recommended phase II dose, the objective response rate (ORR) was 31% and the disease control rate (DCR) was 88%.[1][7][8] The median progression-free survival (PFS) was 3.3 months, and the median overall survival (OS) was 7.9 months.[1][7][8]
Comparative Performance and Alternative Therapies
Varlitinib has been compared with other tyrosine kinase inhibitors in the trastuzumab-refractory setting. An abstract from the ASLAN001-003 study (NCT02338245) reported on a phase 2 trial comparing Varlitinib plus capecitabine to lapatinib plus capecitabine in patients with HER2+ metastatic breast cancer who had failed prior trastuzumab therapy. The study found a significant reduction in breast tumor burden in the Varlitinib arm compared to the lapatinib arm.
Other pan-HER inhibitors, such as neratinib and lapatinib, are also used in trastuzumab-resistant settings.[3][4][9] Neratinib, an irreversible pan-HER inhibitor, has demonstrated efficacy in combination with capecitabine in patients who have failed multiple lines of anti-HER2 therapy.[10] Lapatinib, a dual EGFR/HER2 inhibitor, is also approved for use in combination with capecitabine for patients who have progressed on prior therapy, including trastuzumab.[11] The development of multiple HER-targeted tyrosine kinase inhibitors highlights the importance of this therapeutic strategy in overcoming trastuzumab resistance.
Preclinical Evidence Supports Clinical Findings
Preclinical studies have consistently demonstrated Varlitinib's anti-tumor activity. In xenograft models of breast cancer using cell lines that overexpress HER2 (BT-474 and MDA-MB-453), Varlitinib inhibited tumor growth and induced tumor regression.[9] Notably, Varlitinib maintained its antitumor activity in severely immunocompromised SCID mice, in contrast to trastuzumab, suggesting a mechanism of action that is not solely dependent on an immune response.[9] When combined with trastuzumab in a BT-474 xenograft model, Varlitinib led to a 99% tumor growth inhibition with complete responses in 8 out of 11 animals.[9]
Quantitative Data Summary
Table 1: Efficacy of Varlitinib in Trastuzumab-Refractory/Heavily Pretreated HER2+ Metastatic Breast Cancer (NCT02396108) [4][5]
| Endpoint | Varlitinib + Paclitaxel ± Trastuzumab (n=16 evaluable) |
| Partial Response (PR) | 56.3% |
| Stable Disease (SD) | 25.0% |
| Clinical Benefit Rate (PR+SD) | 81.3% |
Table 2: Efficacy of Varlitinib in Second-Line EGFR/HER2 Co-expressing Advanced Gastric Cancer (K-MASTER-13) [2][7][8][12]
| Endpoint | Varlitinib + Paclitaxel (n=27) |
| Objective Response Rate (ORR) | 31% |
| Disease Control Rate (DCR) | 88% |
| Median Progression-Free Survival (PFS) | 3.3 months |
| Median Overall Survival (OS) | 7.9 months |
Experimental Protocols
Phase Ib Study in Advanced Solid Tumors (NCT02396108) - HER2+ Breast Cancer Cohort [4][5]
-
Study Design: A 3+3 dose de-escalation study design was used to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D) of Varlitinib in combination with paclitaxel with or without carboplatin and/or trastuzumab.
-
Patient Population: Patients with advanced or metastatic solid tumors, including a cohort of heavily pretreated HER2+ metastatic breast cancer patients.
-
Treatment Regimen: Varlitinib was administered orally twice daily. The study evaluated both continuous and intermittent (4 days on, 3 days off) dosing schedules. Paclitaxel was administered weekly. Subcutaneous trastuzumab was added in certain cohorts.
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST criteria.
Phase Ib/II Study in Advanced Gastric Cancer (K-MASTER-13) [2][7][8][12]
-
Study Design: A multicenter, open-label, phase Ib/II study. Phase Ib aimed to determine the RP2D of Varlitinib in combination with paclitaxel. Phase II evaluated the antitumor activity of the combination at the RP2D.
-
Patient Population: Patients with EGFR and HER2 overexpression (by immunohistochemistry ≥ 1+) in advanced gastric cancer who had failed first-line chemotherapy.
-
Treatment Regimen: Varlitinib was administered orally twice daily in combination with weekly paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle).
-
Efficacy Assessment: The primary endpoint for the phase II part was progression-free survival. Secondary endpoints included overall survival, objective response rate, and disease control rate, assessed by the investigator according to RECIST v1.1.
Visualizing the Mechanism and Workflow
Caption: Varlitinib's pan-HER inhibition overcomes trastuzumab resistance.
Caption: Clinical trial workflow for evaluating Varlitinib.
References
- 1. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 5. Phase Ib Dose-Finding Study of Varlitinib Combined with Weekly Paclitaxel With or Without Carboplatin ± Trastuzumab in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varlitinib and Paclitaxel for EGFR/HER2 Co-expressing Advanced Gastric Cancer: A Multicenter Phase Ib/II Study (K-MASTER-13) [e-crt.org]
- 9. Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted treatment of advanced and metastaticbreast cancer with lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Varlitinib Tosylate
Researchers and drug development professionals handling Varlitinib Tosylate must adhere to stringent disposal procedures to mitigate environmental risks and ensure workplace safety. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of its waste.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting, aligning with general pharmaceutical waste regulations.
Chemical and Hazard Data
A clear understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1146629-86-8 | [1] |
| Molecular Formula | C36H35ClN6O8S3 | [1] |
| Molecular Weight | 811.35 | [1] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P273: Avoid release to the environment. | [1] |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory environment. This procedure is designed to be compliant with general principles of hazardous and pharmaceutical waste management as regulated by bodies such as the Environmental Protection Agency (EPA).[2][3][4][5]
1. Waste Identification and Segregation:
-
Characterize the Waste: All materials contaminated with this compound, including unused product, empty containers, contaminated personal protective equipment (PPE), and experimental materials, must be treated as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous laboratory trash. Use designated, clearly labeled waste containers. Hazardous pharmaceutical waste is typically collected in black containers.[2]
2. Containerization:
-
Primary Container: Collect solid waste in a robust, leak-proof container with a secure lid. For liquid waste, use a compatible, non-reactive, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound," the associated hazards (e.g., "Toxic," "Environmental Hazard"), and the date of accumulation.
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Compatibility: Ensure that the storage area does not contain incompatible chemicals that could react with the waste.
4. Disposal Pathway:
-
Engage a Licensed Waste Management Contractor: The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with federal and state regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its contaminated materials be disposed of down the sink or in regular trash.[2] The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both personnel and the ecosystem. It is imperative for all laboratory staff to be trained on these procedures and for the institution to have a clear and compliant waste management plan in place.[2]
References
Personal protective equipment for handling Varlitinib Tosylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of Varlitinib Tosylate, a potent pan-EGFR inhibitor.
This compound is a powerful compound requiring stringent safety protocols to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe research environment.
Key Safety Data at a Glance
For quick reference, the following table summarizes the critical safety and physical property information for this compound.
| Category | Information |
| Chemical Name | This compound |
| CAS Number | 1146629-86-8 |
| Molecular Formula | C36H35ClN6O8S3 |
| Molecular Weight | 811.35 g/mol |
| GHS Hazard Statements | H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) |
| Storage Temperature | Powder: -20°C; In solvent: -80°C |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Engineering controls, such as fume hoods and ventilated enclosures, should always be the first line of defense, with PPE serving as a critical secondary barrier.
Minimum PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Double gloving with powder-free nitrile gloves is recommended. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of splashes or aerosol generation, impervious clothing is required.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when there is a risk of aerosolization. For weighing and preparing solutions, a NIOSH-approved N95 or higher-rated respirator is recommended. In situations with a higher potential for exposure, a powered air-purifying respirator (PAPR) should be considered.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing the risk of exposure.
General Handling:
-
Always handle this compound within a certified chemical fume hood or other ventilated enclosure.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Ensure a safety shower and eyewash station are readily accessible.
Weighing and Solution Preparation:
-
Perform all weighing operations of the powder within a ventilated balance enclosure or a fume hood with a sash at the lowest practical height.
-
Use dedicated, clean spatulas and weighing papers.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Cap containers tightly immediately after use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a detergent solution followed by a rinse with water).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste is considered hazardous waste.
-
Waste Containers: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed and approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash. Follow all federal, state, and local regulations for hazardous waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
